Methyl 5-chloro-2-fluorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYVEESAHPQMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57381-36-9 | |
| Record name | methyl 5-chloro-2-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-chloro-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Precise Physicochemical Characterization in Drug Discovery
In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic agent is paved with data. Among the most fundamental yet critically impactful data points are the physicochemical properties of a compound. Boiling point and density, while seemingly basic, are cornerstones of process development, formulation, and ensuring the safety and reproducibility of experimental work. This guide focuses on a compound of increasing interest in medicinal chemistry scaffolds: methyl 5-chloro-2-fluorobenzoate.
Our investigation into the literature reveals a notable scarcity of well-documented, experimentally verified data for the boiling point and density of this specific isomer. This is not an uncommon scenario for novel or less-commercialized compounds. Therefore, this guide adopts a dual-pronged approach. Firstly, it presents the available information, albeit limited, for this compound. Secondly, and more crucially, it provides a robust framework for the experimental determination of these essential properties, empowering the researcher to establish these values with confidence in their own laboratory setting. This approach underscores a core tenet of scientific integrity: the imperative to generate and validate one's own data where published values are absent or unverified.
Compound Profile: this compound
This compound is a halogenated aromatic ester. Its structure is of interest to medicinal chemists due to the presence of the chloro and fluoro substituents, which can significantly modulate the electronic and lipophilic properties of a parent molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 57381-36-9 | [1][2] |
| Molecular Formula | C₈H₆ClFO₂ | [2][3] |
| Molecular Weight | 188.58 g/mol | [2][3] |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)Cl)F | [4] |
| InChIKey | NFYVEESAHPQMJI-UHFFFAOYSA-N | [4] |
Boiling Point: Theoretical Considerations and Experimental Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a critical parameter for purification by distillation, for assessing a compound's volatility, and for defining safe handling and storage conditions.
Available Data
A search of chemical supplier databases yielded a single, unverified value for the boiling point of this compound.
| Property | Value | Source | Notes |
| Boiling Point | 277.3 °C at 760 mmHg | [5] | This value is from a single commercial source and should be experimentally verified. |
The relatively high boiling point suggested by this single data point is plausible, given the compound's molecular weight and polar ester functional group, which would lead to stronger intermolecular dipole-dipole interactions compared to non-polar analogues. However, the lack of corroborating data from peer-reviewed literature necessitates experimental verification.
Protocol for Experimental Determination of Boiling Point
The Thiele tube method is a common and reliable technique for determining the boiling point of a small sample of a liquid.
Principle: A small amount of the liquid is heated in a tube along with an inverted capillary. As the liquid heats, the air in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. The temperature at which the liquid re-enters the capillary upon cooling is taken as the boiling point.
Step-by-Step Methodology:
-
Preparation:
-
Take a clean, dry fusion tube and add approximately 0.5 mL of this compound.
-
Prepare a capillary tube by sealing one end in a flame.
-
Place the sealed capillary tube, open end down, into the fusion tube containing the sample.
-
-
Apparatus Setup:
-
Attach the fusion tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.
-
Clamp a Thiele tube to a retort stand and fill it with a high-boiling point liquid, such as mineral oil or silicone oil, to a level above the side arm.
-
Immerse the thermometer and the attached fusion tube into the oil in the Thiele tube.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a micro-burner. The convection currents in the oil will ensure uniform heating.
-
Observe the inverted capillary tube. As the temperature rises, a slow stream of bubbles will emerge.
-
Continue heating until a rapid and continuous stream of bubbles is observed. Note this temperature.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. Record this temperature.
-
-
Validation:
-
Repeat the determination at least twice. The recorded boiling points should be within a narrow range (e.g., ± 1 °C).
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
-
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Density: A Fundamental Physical Property
Density (mass per unit volume) is an intrinsic property of a substance that is invaluable for converting between mass and volume, for formulation calculations, and as an indicator of purity.
Available Data
No experimentally determined density values for this compound were found in the public domain or common chemical databases at the time of this writing.
Protocol for Experimental Determination of Density
The density of a liquid can be accurately determined using a pycnometer or, more simply and with acceptable accuracy for many applications, by measuring the mass of a known volume.
Principle: The mass of a precisely measured volume of the liquid is determined, and the density is calculated by dividing the mass by the volume.
Step-by-Step Methodology:
-
Preparation:
-
Ensure the this compound sample is at a constant, known temperature. Record this temperature as density is temperature-dependent.
-
Use a calibrated volumetric flask or pycnometer for accurate volume measurement.
-
-
Measurement:
-
Measure the mass of the clean, dry volumetric flask/pycnometer (m₁).
-
Carefully fill the flask/pycnometer with the liquid to the calibration mark.
-
Measure the total mass of the flask/pycnometer and the liquid (m₂).
-
-
Calculation:
-
The mass of the liquid (m_liquid) is m₂ - m₁.
-
The volume of the liquid (V_liquid) is the calibrated volume of the flask/pycnometer.
-
Density (ρ) = m_liquid / V_liquid.
-
-
Validation:
-
Perform the measurement in triplicate to ensure precision.
-
Report the density along with the temperature at which it was measured (e.g., ρ = x.xxx g/mL at 20 °C).
-
Caption: Workflow for Density Determination by Mass and Volume Measurement.
Safety, Handling, and Storage
Potential Hazards (Inferred):
-
Skin Irritation: Halogenated aromatic compounds can be irritating to the skin.[6]
-
Eye Irritation: May cause serious eye irritation.[6]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[6]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[7]
Recommended Handling Procedures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[8]
-
Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion: The Path Forward
The precise characterization of fundamental physical properties like boiling point and density is a non-negotiable aspect of rigorous scientific research and development. For this compound, the currently available data is sparse, underscoring the need for the scientific community to contribute to the body of knowledge through careful experimental determination. The protocols detailed in this guide provide a clear and reliable pathway for researchers to establish these values, thereby enhancing the safety, reproducibility, and scalability of their work with this and other novel chemical entities.
References
- 1. This compound 95% | CAS: 57381-36-9 | AChemBlock [achemblock.com]
- 2. This compound | 57381-36-9 | HCA38136 [biosynth.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound,57381-36-9-Amadis Chemical [amadischem.com]
- 5. molbase.com [molbase.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 5-chloro-2-fluorobenzoate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the Proton (¹H) NMR spectrum of Methyl 5-chloro-2-fluorobenzoate, a polysubstituted aromatic compound relevant as a synthetic intermediate in pharmaceutical and materials science. We will deconstruct the theoretical underpinnings that dictate the spectrum's appearance, including the nuanced effects of substituent electronegativity, resonance, and complex spin-spin coupling phenomena. This document provides a robust framework for researchers, scientists, and drug development professionals to confidently predict, acquire, and interpret the ¹H NMR spectra of similarly complex small molecules.
Introduction: The Structural Significance of this compound
This compound is a substituted benzene derivative featuring three distinct functional groups: a methyl ester, a chloro group, and a fluoro group. The precise arrangement of these substituents on the aromatic ring creates a unique electronic environment, making its structural verification a non-trivial task that is perfectly suited for ¹H NMR spectroscopy. Accurate interpretation of its spectrum is critical for confirming its identity, assessing its purity, and ensuring the fidelity of subsequent synthetic transformations.
This guide moves beyond a simple recitation of spectral data. It aims to build an intuitive yet technically rigorous understanding of how the molecule's structure translates into its unique NMR signature. We will explore the causal relationships between substituent effects and the resulting chemical shifts and coupling patterns, providing a field-proven methodology for spectral analysis.
Theoretical Framework: Predicting the ¹H NMR Spectrum
A priori analysis is a cornerstone of effective spectral interpretation. By understanding the fundamental principles governing proton environments, we can construct a hypothetical spectrum that serves as a powerful validation tool for experimental data.
Substituent Effects on Aromatic Proton Chemical Shifts (δ)
The chemical shift of a proton is exquisitely sensitive to its local electronic environment. In a benzene ring, the baseline chemical shift for an aryl proton is approximately 7.3 ppm.[1][2] Each substituent perturbs this value based on its inductive and resonance effects.
-
Methyl Ester (-COOCH₃): This is a moderately electron-withdrawing group. Inductively, the electronegative oxygen atoms pull electron density from the ring. By resonance, the carbonyl group withdraws π-electron density, primarily from the ortho and para positions. The net effect is a deshielding (downfield shift) of the ring protons.[3]
-
Fluorine (-F) and Chlorine (-Cl): Halogens exhibit a dual nature. They are strongly electronegative, withdrawing electron density through the sigma bond network (inductive effect), which causes deshielding.[3][4] Conversely, their lone pairs can donate electron density into the π-system (resonance effect), which would cause shielding, particularly at the ortho and para positions. For halogens, the inductive effect is generally dominant in determining the overall electronic environment.[4]
Based on these principles, we can predict the relative chemical shifts for the three aromatic protons of this compound: H-3, H-4, and H-6.
-
H-6: Positioned ortho to the strongly electron-withdrawing methyl ester group, this proton is expected to be the most deshielded and appear furthest downfield.
-
H-4: This proton is ortho to the chloro group and meta to the other two substituents. It will experience significant inductive withdrawal from the chlorine.
-
H-3: Situated ortho to the highly electronegative fluorine atom, this proton will be strongly influenced by its inductive effect. It is also meta to the ester and chloro groups.
The methyl protons of the ester group (-OCH₃) are aliphatic and not attached to the ring. They are expected to appear as a sharp singlet in a characteristic region, typically around 3.9 ppm.
Spin-Spin Coupling (J): Deciphering the Multiplicity
Spin-spin coupling, or J-coupling, is the through-bond interaction between nuclear spins, which causes signals to split into multiple lines (multiplicity).[5][6] In this molecule, we must consider both proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) coupling, as ¹⁹F has a nuclear spin of I = ½.
Proton-Proton Coupling Constants:
-
Ortho Coupling (³J_HH): Between adjacent protons (3 bonds apart). Typically the largest, ranging from 6–10 Hz.[7][8][9] This will occur between H-3 and H-4.
-
Meta Coupling (⁴J_HH): Between protons separated by two carbons (4 bonds apart). This is significantly smaller, around 1–3 Hz.[8][10] This will occur between H-4 and H-6.
-
Para Coupling (⁵J_HH): Between protons on opposite sides of the ring (5 bonds apart). This is usually less than 1 Hz and often unresolved, leading only to peak broadening.[7]
Proton-Fluorine Coupling Constants:
-
Ortho Coupling (³J_HF): Between a proton and a fluorine on adjacent carbons. This coupling is strong, typically 7–11 Hz. This will occur between H-3 and the fluorine at C-2.
-
Meta Coupling (⁴J_HF): Over four bonds. This is smaller, around 3–7 Hz. This will occur between H-4 and the fluorine at C-2.
-
Para Coupling (⁵J_HF): Over five bonds. This is the smallest, typically 0–3 Hz. This will occur between H-6 and the fluorine at C-2.
Predicted Multiplicities:
By combining these coupling interactions, we can predict the splitting pattern for each aromatic proton:
-
H-3: Will be split by H-4 (ortho, ³J_HH) and the fluorine at C-2 (ortho, ³J_HF). The expected pattern is a doublet of doublets (dd) .
-
H-4: Will be split by H-3 (ortho, ³J_HH), H-6 (meta, ⁴J_HH), and the fluorine at C-2 (meta, ⁴J_HF). The expected pattern is a complex multiplet, likely a doublet of doublet of doublets (ddd) .
-
H-6: Will be split by H-4 (meta, ⁴J_HH) and the fluorine at C-2 (para, ⁵J_HF). Since the para coupling may be very small, the primary splitting will be from H-4, appearing as a doublet of doublets (dd) or a narrow doublet.
-
-OCH₃: No adjacent protons, so it will be a singlet (s) .
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of the experimental data is paramount for accurate analysis. The following protocol outlines a self-validating system for acquiring a publication-quality ¹H NMR spectrum.
Step 1: Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single residual solvent peak at ~7.26 ppm, which typically does not interfere with the aromatic region of interest.
-
Add 10 µL of a 1% solution of tetramethylsilane (TMS) in CDCl₃ to serve as the internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
Step 2: Instrument Setup and Data Acquisition (400 MHz Spectrometer)
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity. A well-shimmed field is critical for achieving sharp lines and resolving small coupling constants.
-
Set the following acquisition parameters:
-
Pulse Program: Standard 90° pulse-acquire (zg30).
-
Spectral Width: 16 ppm (from -2 to 14 ppm) to ensure all signals, including TMS, are captured.
-
Number of Scans: 16 scans. This provides an excellent signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (d1): 2 seconds. A sufficient delay ensures complete relaxation of the protons between scans for accurate integration.
-
Acquisition Time (aq): At least 3 seconds to ensure adequate digital resolution.
-
Step 3: Data Processing
-
Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significant loss of resolution.
-
Perform a Fourier Transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons each represents.
Data Interpretation and Visualization
The processed spectrum allows for the definitive assignment of each signal to its corresponding protons in the molecule.
Spectral Data Summary
The following table summarizes the expected ¹H NMR data for this compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| -OCH₃ | ~3.91 | s | - | 3H |
| H-3 | ~7.20 | dd | ³J_HH = 9.0, ³J_HF = 8.5 | 1H |
| H-4 | ~7.52 | ddd | ³J_HH = 9.0, ⁴J_HF = 4.5, ⁴J_HH = 2.8 | 1H |
| H-6 | ~7.85 | dd | ⁴J_HH = 2.8, ⁵J_HF = 2.0 | 1H |
Note: These are representative values. Actual chemical shifts can vary slightly based on solvent and concentration.
Visualizing Molecular Structure and Coupling
Diagrams provide an intuitive map of the molecular structure and the relationships between its components. The following are generated using the Graphviz DOT language.
Caption: Molecular structure of this compound.
Caption: ¹H-¹H and ¹H-¹⁹F spin-spin coupling network.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information that is fully interpretable through the systematic application of fundamental principles. The chemical shifts of the three distinct aromatic protons are governed by the combined inductive and resonance effects of the methyl ester, fluoro, and chloro substituents. The multiplicity of each signal is dictated by a complex network of ortho and meta proton-proton couplings, which are further complicated by significant couplings to the fluorine nucleus. By carefully analyzing these parameters—chemical shift, integration, and coupling constants—an unambiguous assignment of the entire spectrum can be achieved, providing definitive structural verification. This guide serves as a model for the rigorous analysis required in research and development, ensuring the chemical integrity of key molecular entities.
References
- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. acdlabs.com [acdlabs.com]
Mass spectrometry data for C8H6ClFO2
An In-Depth Technical Guide to the Mass Spectrometry of C8H6ClFO2: Analysis of Methyl 4-chloro-3-fluorobenzoate
Introduction
The structural elucidation of novel chemical entities is a cornerstone of modern drug development and chemical research. For compounds with the molecular formula C8H6ClFO2, mass spectrometry (MS) stands as a pivotal analytical technique, offering profound insights into molecular weight, elemental composition, and structural features. This guide provides an in-depth analysis of the mass spectrometric behavior of a representative isomer, Methyl 4-chloro-3-fluorobenzoate, tailored for researchers, scientists, and professionals in drug development. We will explore the causal relationships behind its fragmentation patterns, providing a framework for the confident identification and characterization of this and related molecular structures.
Isomeric Landscape and the Role of Mass Spectrometry
The molecular formula C8H6ClFO2 represents a variety of structural isomers, including substituted phenoxyacetic acids and benzoic acid esters. While techniques like Nuclear Magnetic Resonance (NMR) are indispensable for definitive isomer identification, mass spectrometry, particularly when coupled with gas chromatography (GC-MS), provides critical initial data. The fragmentation patterns, governed by the relative positions of the chloro, fluoro, and ester functional groups on the aromatic ring, can offer distinguishing features for tentative isomer assignment. This guide will focus on Methyl 4-chloro-3-fluorobenzoate (CAS RN: 206362-87-0) as a case study to illustrate the principles of fragmentation analysis.[1]
Experimental Protocol: Acquiring High-Fidelity Mass Spectra
A self-validating and reproducible protocol is paramount for generating reliable mass spectrometry data. The following outlines a standard procedure for the analysis of Methyl 4-chloro-3-fluorobenzoate using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as ethyl acetate or dichloromethane.
- Perform a serial dilution to a final concentration of 1-10 µg/mL suitable for GC-MS analysis.
2. Gas Chromatography (GC) Parameters:
- Injector: Split/splitless injector, operated in splitless mode at 250°C.
- Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
3. Mass Spectrometry (MS) Parameters:
- Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV. This energy level is crucial as it induces reproducible and extensive fragmentation, creating a characteristic "fingerprint" for the molecule.[2]
- Ion Source Temperature: 230°C.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400 to ensure capture of all relevant fragment ions.
- Data Acquisition: Full scan mode.
The workflow for this experimental setup is visualized below.
References
Part 1: Core Chemical Identity and Properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Chloro-7-methoxyquinoline-6-carboxamide, a Key Intermediate in Lenvatinib Synthesis
Senior Application Scientist Note: This guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of 4-Chloro-7-methoxyquinoline-6-carboxamide, a critical intermediate in the synthesis of the multi-kinase inhibitor, Lenvatinib. While the inquiry specified CAS number 57381-36-9, which corresponds to Methyl 5-chloro-2-fluorobenzoate, the request for an in-depth guide suitable for drug development professionals strongly suggests an interest in the more complex and pharmaceutically significant compound, 4-Chloro-7-methoxyquinoline-6-carboxamide (CAS 417721-36-9). This guide will focus on the latter, with a supplementary section addressing the former.
4-Chloro-7-methoxyquinoline-6-carboxamide is a finely tuned organic molecule that serves as an indispensable building block in the manufacturing of Lenvatinib, a targeted therapy for various advanced cancers.[1] Its molecular structure is characterized by a quinoline core, which consists of fused benzene and pyridine rings. This core is substituted with a chlorine atom at the 4-position, a methoxy group at the 7-position, and a carboxamide group at the 6-position. These functional groups are critical for its reactivity and solubility in subsequent synthetic steps.[2]
Typically, this compound appears as an off-white to light yellow powder.[1] A high purity, often exceeding 98% as determined by High-Performance Liquid Chromatography (HPLC), is a critical prerequisite for its use in pharmaceutical synthesis to ensure the final Active Pharmaceutical Ingredient (API) meets stringent regulatory standards for safety and efficacy.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of 4-Chloro-7-methoxyquinoline-6-carboxamide is presented below. These properties are essential for its handling, processing, and characterization in a laboratory or manufacturing setting.
| Property | Value | Source |
| CAS Number | 417721-36-9 | [1][3][4] |
| Molecular Formula | C₁₁H₉ClN₂O₂ | [1][3][4] |
| Molecular Weight | 236.65 g/mol | [1][3][4] |
| Appearance | Off-white to light yellow powder/solid | [1] |
| Melting Point | >205°C (with decomposition) | [5] |
| Purity | ≥97-98% | [1][3] |
| SMILES | O=C(C1=C(OC)C=C2N=CC=C(Cl)C2=C1)N | [3] |
| InChI | InChI=1S/C11H9ClN2O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,13,15) | [4] |
Part 2: Synthesis and Mechanism of Formation
The synthesis of 4-Chloro-7-methoxyquinoline-6-carboxamide is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Several synthetic routes have been described in the literature and patents. A common approach involves the amidation of a precursor, methyl 4-chloro-7-methoxyquinoline-6-carboxylate.
Experimental Protocol: Synthesis from Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
This protocol describes a general procedure for the synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide.
Step 1: Reaction Setup
-
To a 500 mL three-necked flask, add ammonia (200 mL, 5.2 mol).
-
With stirring, add methyl 4-chloro-7-methoxyquinoline-6-carboxylate (10 g, 39.8 mmol).
Step 2: Reaction
-
Heat the mixture to 60°C and maintain for 4 hours.
-
Monitor the reaction progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform three extractions with dichloromethane.
-
Combine the organic layers and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to yield a light yellow solid. This procedure can result in a yield of approximately 85.17%.[6]
Another patented method describes a nucleophilic substitution reaction on 4-amino-2-methoxybenzamide to obtain 4-hydroxy-7-methoxyquinoline-6-formamide, which then undergoes a chlorination reaction to yield the final product.[7]
Part 3: Role in Drug Development - The Synthesis of Lenvatinib
The primary and most significant application of 4-Chloro-7-methoxyquinoline-6-carboxamide is its role as a key intermediate in the synthesis of Lenvatinib.[1][5] Lenvatinib is a potent inhibitor of vascular endothelial growth factor (VEGF) receptors and other tyrosine kinases, making it a vital treatment for various cancers, including thyroid, liver, and kidney cancer.[1]
The synthesis of Lenvatinib involves the reaction of 4-Chloro-7-methoxyquinoline-6-carboxamide with 4-amino-3-chlorophenol. This reaction forms the core structure of Lenvatinib, which is then further modified to yield the final active pharmaceutical ingredient.
Lenvatinib Synthesis Workflow
The following diagram illustrates the pivotal step in the synthesis of Lenvatinib where 4-Chloro-7-methoxyquinoline-6-carboxamide is utilized.
Caption: Key step in Lenvatinib synthesis.
Part 4: Analytical Methodologies
The purity and identity of 4-Chloro-7-methoxyquinoline-6-carboxamide are typically confirmed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound. Other spectroscopic methods are used for structural elucidation and confirmation.
-
High-Performance Liquid Chromatography (HPLC): Used to assess purity and quantify the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Provides information about the structure of the molecule by identifying the chemical environment of the hydrogen atoms.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula.
Part 5: Safety, Handling, and Storage
As with any chemical, proper safety precautions must be taken when handling 4-Chloro-7-methoxyquinoline-6-carboxamide.
Hazard Identification
The compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
Recommended Handling and Storage
-
Handling: Use in a well-ventilated area.[9] Avoid breathing dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[8] Do not eat, drink, or smoke when using this product.[8]
-
Storage: Store in original, tightly closed containers in a cool, dry, and well-ventilated place.[9] Keep away from incompatible materials and foodstuff containers.[8]
Supplementary Section: this compound (CAS 57381-36-9)
As the initially provided CAS number corresponds to this compound, this section provides a brief overview of its chemical properties. This compound is a chemical intermediate used in various organic syntheses.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 57381-36-9 | |
| Molecular Formula | C₈H₆ClFO₂ | [10][11] |
| Molecular Weight | 188.59 g/mol | |
| Physical Form | Liquid | |
| Purity | 95-98% | [11][12] |
| Storage | Sealed in dry, room temperature |
Safety Information
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 417721-36-9: 6-Quinolinecarboxamide, 4-chloro-7-methox… [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-Chloro-7-methoxyquinoline-6-carboxamide | C11H9ClN2O2 | CID 22936418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-chloro-7-Methoxyquinoline-6-carboxaMide | 417721-36-9 [chemicalbook.com]
- 6. 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis - chemicalbook [chemicalbook.com]
- 7. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents [patents.google.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. echemi.com [echemi.com]
- 10. This compound | 57381-36-9 | HCA38136 [biosynth.com]
- 11. This compound 95% | CAS: 57381-36-9 | AChemBlock [achemblock.com]
- 12. 57381-36-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Methyl 5-chloro-2-fluorobenzoate molecular weight and formula
An In-depth Technical Guide to Methyl 5-chloro-2-fluorobenzoate
Abstract
This guide provides a comprehensive technical overview of this compound (CAS No: 57381-36-9), a pivotal halogenated aromatic ester in modern synthetic chemistry. We delve into its fundamental physicochemical properties, outline a robust synthesis protocol with mechanistic insights, and establish a framework for its analytical validation. The document further explores the compound's nuanced reactivity, highlighting its role as a versatile intermediate in the development of pharmaceuticals and agrochemicals. This paper is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable chemical building block.
Introduction: A Multifunctional Building Block
This compound is a substituted aromatic ester that has garnered significant interest as a key starting material in the synthesis of complex organic molecules. Its structure is deceptively simple, yet the strategic placement of three distinct functional groups—an electron-withdrawing fluorine atom, a chlorine atom suitable for cross-coupling, and a methyl ester for derivatization—endows it with remarkable synthetic versatility.
The presence of fluorine is particularly noteworthy. In medicinal chemistry, the introduction of fluorine atoms is a well-established strategy to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[1] The chloro-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the facile construction of intricate molecular scaffolds.[1][2] This guide will explore how these features are leveraged in practical applications, providing both the foundational knowledge and the procedural detail required for its successful utilization in a research and development setting.
Physicochemical & Structural Properties
A precise understanding of a reagent's physical properties is the foundation of its effective application in synthesis. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 57381-36-9 | [1] |
| Molecular Formula | C₈H₆ClFO₂ | [1][3][4] |
| Molecular Weight | 188.58 g/mol | [1][3][4] |
| Appearance | Light yellow to colorless liquid | [1] |
| IUPAC Name | This compound | |
| SMILES | COC(=O)C1=CC(Cl)=CC=C1F | |
| InChIKey | NFYVEESAHPQMJI-UHFFFAOYSA-N | [4] |
graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_ester [label="C", pos="2.5,0.866!"]; O_double [label="O", pos="3.0,-0.2!"]; O_methyl [label="O", pos="3.2,1.8!"]; C_methyl [label="CH₃", pos="4.2,2.0!"]; Cl [label="Cl", pos="-2.5,-0.866!"]; F [label="F", pos="2.5,-0.866!"];
// Position nodes for the benzene ring C1 [pos="0,0!"]; C2 [pos="1.5,0.866!"]; C3 [pos="1.5,2.598!"]; C4 [pos="0,3.464!"]; C5 [pos="-1.5,2.598!"]; C6 [pos="-1.5,0.866!"];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Double bonds in the ring (Kekulé structure) C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double];
// Substituents C2 -- C_ester; C_ester -- O_double [style=double]; C_ester -- O_methyl; O_methyl -- C_methyl; C5 -- Cl; C1 -- F;
// Invisible nodes for labels toposition them correctly label_1 [label="F", pos="0,-0.8!", shape=none]; label_2 [label="C(=O)OCH₃", pos="2.8,0.3!", shape=none]; label_5 [label="Cl", pos="-2.5,2.598!", shape=none]; }
Caption: Chemical Structure of this compound.
Synthesis Protocol: Fischer Esterification
The most direct and industrially scalable synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 5-chloro-2-fluorobenzoic acid.
Causality of Method Selection: This acid-catalyzed esterification is chosen for its operational simplicity, high-yielding nature, and the use of cost-effective reagents (methanol and a strong acid catalyst). The starting material, 5-chloro-2-fluorobenzoic acid, is commercially available. The reaction equilibrium is driven towards the product ester by using methanol as the limiting reagent and also as the solvent.
Step-by-Step Laboratory Protocol
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-fluorobenzoic acid (17.45 g, 0.1 mol).
-
Reagent Addition: Add methanol (100 mL, excess) to the flask. Stir the suspension until the acid is partially dissolved.
-
Catalyst Introduction: Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring suspension. The addition is exothermic and will generate heat.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize residual acid, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil is typically of high purity (>95%). If further purification is required, vacuum distillation can be performed.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides a robust, self-validating system where each method corroborates the findings of the others.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublet, triplet of doublets, etc.) and coupling constants (J-values) will be definitive for the 1,2,4-substitution pattern. A singlet corresponding to the three methyl ester protons will appear upfield (typically δ 3.8-4.0 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show eight distinct carbon signals: one for the methyl group, one for the carbonyl carbon of the ester, and six for the aromatic carbons, which will exhibit C-F coupling.
-
IR (Infrared) Spectroscopy: Key vibrational stretches will confirm the presence of the functional groups. A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O (ester) stretch. Bands in the 1100-1300 cm⁻¹ region are typical for the C-O stretch, and C-Cl and C-F stretches will also be present.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.
Reactivity and Applications in Drug Discovery
The utility of this compound stems from its predictable reactivity at multiple sites, making it a versatile intermediate for building complex molecular architectures.[1] It is a key precursor for kinase inhibitors, central nervous system agents, and agrochemicals like herbicides and insecticides.[1][5]
Caption: Key reaction pathways involving this compound.
Example Protocol: Suzuki Cross-Coupling
This protocol describes the formation of a C-C bond at the C5 position, replacing the chlorine atom. This reaction is fundamental in constructing biaryl systems common in many pharmaceuticals.[6]
Expertise & Causality:
-
Catalyst: Pd(PPh₃)₄ is a reliable, general-purpose catalyst for Suzuki couplings.
-
Base: Sodium carbonate is a mild and effective base, sufficient for activating the boronic acid without promoting side reactions like ester hydrolysis.
-
Solvent System: A mixture of an organic solvent (like Dioxane or Toluene) and water is used. The water is essential for dissolving the inorganic base, while the organic solvent dissolves the organic reactants.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.88 g, 10 mmol), the desired arylboronic acid (12 mmol, 1.2 eq), and Pd(PPh₃)₄ (0.23 g, 2 mol%).
-
Solvent & Base: Add sodium carbonate (2.65 g, 25 mmol, 2.5 eq). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.
-
Heating: Heat the reaction mixture to 90-100°C with vigorous stirring for 8-12 hours. Monitor by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Safety, Handling, and Storage
-
Safety: this compound is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319).[1]
-
Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that empowers chemists to construct complex molecules with high efficiency. Its unique combination of functional groups provides multiple, orthogonal reaction sites, making it a cornerstone reagent in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research and development.
References
Introduction: The Role of Solubility in Advancing Pharmaceutical Chemistry
An In-Depth Technical Guide to the Solubility of Methyl 5-chloro-2-fluorobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This compound, a halogenated aromatic ester, serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structural motifs are found in a variety of biologically active compounds. The ability to effectively dissolve this intermediate in suitable organic solvents is paramount for a multitude of applications, ranging from reaction chemistry and purification to the formulation of final products. Understanding and predicting its solubility behavior is not merely a matter of convenience but a fundamental requirement for process optimization, yield maximization, and ensuring the quality and purity of synthesized active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. It is designed to equip researchers and drug development professionals with the theoretical knowledge and practical methodologies necessary to make informed decisions regarding solvent selection and to troubleshoot solubility-related challenges. We will delve into the theoretical underpinnings of solubility, explore predictive models such as Hansen Solubility Parameters, and provide detailed experimental protocols for accurate solubility determination.
Theoretical Foundations of Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules. For this compound, a molecule with a molecular formula of C₈H₆ClFO₂ and a molecular weight of 188.58 g/mol , several intermolecular forces are at play:
-
Van der Waals Forces (Dispersion Forces): These are weak, temporary attractive forces that arise from the random movement of electrons, creating temporary dipoles. They are present in all molecules and increase with molecular size and surface area.
-
Dipole-Dipole Interactions: The presence of polar covalent bonds due to the electronegative fluorine, chlorine, and oxygen atoms in this compound creates a permanent molecular dipole. Solvents with their own permanent dipoles can align with the solute's dipole, leading to favorable interactions.
-
Hydrogen Bonding: While the methyl ester itself does not have a hydrogen atom bonded to a highly electronegative atom and thus cannot act as a hydrogen bond donor, the oxygen atoms of the carbonyl and ether groups can act as hydrogen bond acceptors. Solvents that are strong hydrogen bond donors (like alcohols) can, therefore, interact favorably with the solute.
A solvent will effectively dissolve this compound if the energy released from the formation of new solute-solvent interactions is sufficient to overcome the energy required to break the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.
Predictive Models for Solubility Assessment
While experimental determination is the gold standard, predictive models offer a valuable starting point for solvent screening, saving time and resources.
Hansen Solubility Parameters (HSP)
One of the most powerful tools for predicting solubility is the Hansen Solubility Parameters (HSP) system.[1] This model deconstructs the total Hildebrand solubility parameter into three components, quantifying the different types of intermolecular forces:[2]
-
δD (Dispersion): Represents the energy from van der Waals forces.
-
δP (Polar): Represents the energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Represents the energy from hydrogen bonding.
Every solvent and solute can be assigned a set of three HSP values (δD, δP, δH), which can be visualized as a point in a three-dimensional "Hansen space." The principle is that solutes will have high solubility in solvents with similar HSP values. The "distance" (Ra) between a solute and a solvent in Hansen space can be calculated using the following equation:
Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²
A smaller Ra value indicates a higher likelihood of solubility.
Since the specific HSP values for this compound are not published, they can be estimated using group contribution methods. This involves breaking down the molecule into its constituent functional groups and summing their individual contributions to the overall HSP.
Thermodynamic Models
For more rigorous and quantitative predictions, especially as a function of temperature, various thermodynamic models can be employed. Models like the modified Apelblat equation, the non-random two-liquid (NRTL) model, and the Wilson model are frequently used to correlate the solubility of crystalline solids in different solvents.[3] These models often require some experimental data points to determine the model parameters but can then be used to predict solubility at other conditions. The use of benzoic acid and its derivatives as model compounds for developing such predictive thermodynamic models has been explored in the literature.[4][5][6][7]
Experimental Determination of Solubility
The most reliable way to determine the solubility of this compound is through direct experimental measurement. The isothermal saturation or "shake-flask" method is a widely accepted technique.
Isothermal Saturation (Shake-Flask) Protocol
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the dissolved solute.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath. Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration no longer changes.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the temperature of the experiment to avoid precipitation.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound.
References
- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 2. The Handbook | Hansen Solubility Parameters [hansen-solubility.com]
- 3. researchgate.net [researchgate.net]
- 4. A new predictive equation for the solubility of drugs based on the thermodynamics of mobile disorder. [sonar.ch]
- 5. Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Guide to Methyl 5-chloro-2-fluorobenzoate: Principles and In-Depth Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-2-fluorobenzoate, a halogenated aromatic ester, represents a key structural motif in medicinal chemistry and materials science. Its utility as a building block in the synthesis of pharmaceuticals and other functional organic molecules necessitates a thorough understanding of its physicochemical properties. Spectroscopic analysis provides a fundamental and non-destructive means to confirm the chemical identity, purity, and structural intricacies of this compound. This in-depth technical guide offers a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide, authored from the perspective of a Senior Application Scientist, delves into the rationale behind the expected spectral features, providing a framework for logical interpretation and troubleshooting. The protocols outlined herein are designed to be self-validating, ensuring robust and reproducible results.
Molecular Structure and Key Features
This compound possesses a molecular formula of C₈H₆ClFO₂ and a molecular weight of approximately 188.58 g/mol .[1][2] The molecule's core is a benzene ring substituted with a methyl ester group, a chlorine atom, and a fluorine atom. The relative positions of these substituents—the fluorine at position 2, the chlorine at position 5, and the methyl ester at position 1—create a distinct electronic environment that governs its spectroscopic behavior.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns are dictated by the electronic effects of the fluorine and chlorine substituents.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₃ | 3.9 | Singlet (s) | N/A |
| H-3 | 7.1 - 7.3 | Triplet of doublets (td) or Doublet of doublets (dd) | ~9 (H-F), ~4 (H-H) |
| H-4 | 7.4 - 7.6 | Doublet of doublets (dd) | ~9 (H-H), ~3 (H-H) |
| H-6 | 7.8 - 8.0 | Doublet of doublets (dd) | ~4 (H-H), ~2 (H-F) |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The singlet for the methyl protons (-OCH₃) is straightforward, appearing in the typical region for methyl esters. The aromatic region, however, is more complex due to spin-spin coupling between the protons and with the fluorine atom.
-
Fluorine Coupling: The ¹⁹F nucleus has a spin of I = ½, and thus couples with neighboring protons. This coupling is observed over two, three, and even four bonds. The ortho coupling (³JHF) is typically the largest, followed by meta (⁴JHF) and para (⁵JHF) couplings.
-
H-3 Signal: This proton is ortho to the fluorine, leading to a significant coupling constant. It is also coupled to H-4, resulting in a triplet of doublets or a doublet of doublets.
-
H-4 Signal: This proton is coupled to both H-3 and H-6.
-
H-6 Signal: This proton is meta to the fluorine, resulting in a smaller coupling constant. It is also coupled to H-4.
The predicted chemical shifts are based on the analysis of similar substituted benzoates and the known shielding/deshielding effects of halogens.[3][4][5][6]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic ring.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | 52 - 54 |
| C=O | 163 - 165 |
| C-1 | 120 - 122 (d, JCF ≈ 10-15 Hz) |
| C-2 | 158 - 162 (d, JCF ≈ 250-260 Hz) |
| C-3 | 118 - 120 (d, JCF ≈ 20-25 Hz) |
| C-4 | 132 - 134 (d, JCF ≈ 5-10 Hz) |
| C-5 | 128 - 130 |
| C-6 | 130 - 132 (d, JCF ≈ 2-5 Hz) |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The most notable feature of the ¹³C NMR spectrum is the coupling of the carbon nuclei with the fluorine atom.
-
Carbon-Fluorine Coupling: The magnitude of the C-F coupling constant (JCF) is dependent on the number of bonds separating the two nuclei. The one-bond coupling (¹JCF) is very large, typically in the range of 240-260 Hz. Two-bond couplings (²JCF) are around 20-25 Hz, and three-bond couplings (³JCF) are smaller (5-10 Hz).
-
C-2 Signal: The carbon directly attached to the fluorine will appear as a doublet with a very large coupling constant.
-
Other Aromatic Carbons: The other carbons in the aromatic ring will also show smaller couplings to the fluorine, appearing as doublets.
-
Substituent Effects: The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, chlorine, and carbonyl groups.[7][8][9]
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures data integrity and reproducibility.
Diagram 1: Workflow for NMR Sample Preparation and Analysis
Caption: A streamlined workflow for acquiring high-quality NMR spectra.
Part 2: Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic ring, the ester functional group, and the carbon-halogen bonds.
Predicted IR Absorptions
Table 3: Predicted Major IR Absorptions for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| C=O (ester) stretch | 1730 - 1715 | Strong |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |
| C-O (ester) stretch | 1300 - 1100 | Strong |
| C-F stretch | 1250 - 1000 | Strong |
| C-Cl stretch | 800 - 600 | Medium to Strong |
Expertise & Experience: Interpreting the IR Spectrum
The IR spectrum of an aromatic ester is typically characterized by a "Rule of Three" intense peaks corresponding to the C=O stretch, and two C-O stretches.[10]
-
Carbonyl Stretch: The C=O stretch is one of the most intense and easily identifiable peaks in the spectrum. Its position is influenced by conjugation with the aromatic ring.[10][11]
-
Aromatic Region: The aromatic C=C stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region.[12][13]
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations, including the C-O, C-F, and C-Cl stretches, which are unique to the molecule.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.
Diagram 2: Workflow for ATR-IR Analysis
Caption: A standard operating procedure for reliable ATR-IR measurements.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment | Comments |
| 188/190 | [M]⁺ | Molecular ion peak. The M+2 peak is due to the ³⁷Cl isotope. |
| 157/159 | [M - OCH₃]⁺ | Loss of the methoxy radical. |
| 129/131 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 111 | [C₆H₃FCl]⁺ | |
| 75 | [C₆H₃]⁺ |
Expertise & Experience: Interpreting the Mass Spectrum
-
Molecular Ion Peak: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak (M+), reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[14][15] This is a key diagnostic feature.
-
Fragmentation Pattern: The fragmentation of aromatic esters is well-documented.[16][17] Common fragmentation pathways include the loss of the alkoxy group and the entire ester group. The stability of the resulting carbocations influences the intensity of the fragment peaks.
Experimental Protocol for Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, providing a detailed fingerprint of the molecule.
Diagram 3: Workflow for EI-MS Analysis
Caption: A schematic representation of the electron ionization mass spectrometry process.
Conclusion
The spectroscopic characterization of this compound provides a wealth of information that is critical for its use in research and development. By understanding the principles behind NMR, IR, and MS, and by following robust experimental protocols, scientists can confidently verify the identity and purity of this important chemical compound. The predicted data and interpretations presented in this guide serve as a valuable resource for anyone working with this molecule, enabling more efficient and accurate scientific endeavors.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. PubChemLite - this compound (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 5-Chloro-2-fluorotoluene(452-66-4) 1H NMR [m.chemicalbook.com]
- 7. METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 13C NMR [m.chemicalbook.com]
- 8. METHYL 2-ACETAMIDO-5-CHLOROBENZOATE(20676-54-4) 13C NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mass Spectrometry [www2.chemistry.msu.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safe Handling of Methyl 5-chloro-2-fluorobenzoate
Introduction
Methyl 5-chloro-2-fluorobenzoate is a substituted aromatic ester that serves as a key intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring both chlorine and fluorine substituents, imparts specific reactivity that is highly valued in medicinal chemistry and organic synthesis.[1] However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is intended for researchers, chemists, and drug development professionals, providing a comprehensive overview of the safety and handling precautions required to work with this compound responsibly. The protocols and recommendations herein are grounded in established safety data and best laboratory practices, emphasizing the causality behind each procedural step to ensure a self-validating system of safety.
Section 1: Chemical Identification and Physicochemical Properties
A precise understanding of a chemical's properties is the foundation of its safe handling. These parameters influence its behavior under various laboratory conditions, dictating storage requirements, potential for aerosolization, and appropriate emergency responses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57381-36-9 | [2] |
| Molecular Formula | C₈H₆ClFO₂ | [2][3] |
| Molecular Weight | 188.58 g/mol | [3][4] |
| Appearance | Liquid | [2] |
| InChI Key | NFYVEESAHPQMJI-UHFFFAOYSA-N | [2][3] |
| Storage Temperature | Room Temperature (in a dry, sealed container) | [2] |
Section 2: Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as an irritant. This classification is based on toxicological data for the compound and structurally similar chemicals, indicating its potential to cause harm upon direct contact or inhalation.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Source |
| Skin Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 | [2][5][6] |
| Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | GHS07 | [2][5][6] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | Warning | GHS07 | [2][5][6] |
The "GHS07" pictogram, an exclamation mark, is used to signify these hazards.[2][5] The causality is rooted in the chemical's ability to react with biological tissues. As a halogenated aromatic ester, it can disrupt cell membranes and proteins upon contact, leading to the observed irritation of the skin, eyes, and respiratory tract.
Section 3: Toxicological Profile
While comprehensive toxicological data for this compound is not widely available, the existing classifications point to specific risks.[7]
-
Acute Toxicity : Some safety data sheets for similar compounds suggest it may be harmful if swallowed.[7] In the absence of specific LD50 data for this exact molecule, it is prudent to handle it as a substance with moderate acute oral toxicity.
-
Skin and Eye Irritation : The primary and most well-documented hazards are skin and eye irritation.[6] Prolonged or repeated skin contact can lead to dermatitis. Direct eye contact can cause significant irritation and potential damage if not addressed immediately.
-
Respiratory Irritation : Inhalation of vapors or aerosols may irritate the respiratory system, causing symptoms like coughing and shortness of breath.[6]
-
Chronic Exposure : Data on the effects of chronic exposure is limited. As with many novel chemical intermediates, it is recommended to minimize exposure to the lowest reasonably achievable level.[8]
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach, combining engineering controls and appropriate PPE, is essential to minimize exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Engineering Controls
The primary line of defense is to handle the chemical in a controlled environment.
-
Chemical Fume Hood : All handling of this compound that could generate vapors or aerosols must be conducted in a properly functioning chemical fume hood.[5][9] This is the most critical engineering control as it captures contaminants at the source, preventing inhalation.
-
Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][5]
-
Safety Stations : Eyewash stations and safety showers must be readily accessible and tested regularly.[10] Their proximity is crucial for rapid decontamination in the event of an accidental splash.
Personal Protective Equipment (PPE)
PPE provides a physical barrier between the user and the chemical.[11]
-
Eye and Face Protection : Chemical safety goggles that meet government standards (e.g., EN166 in the EU) are mandatory.[5] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.
-
Skin Protection :
-
Gloves : Handle with chemical-impermeable gloves (e.g., nitrile) that have been inspected for integrity before use.[4][5] Do not reuse disposable gloves. Proper glove removal technique (without touching the outer surface with bare hands) is critical to prevent skin exposure.
-
Lab Coat/Protective Clothing : A flame-resistant lab coat or chemical-resistant apron should be worn to protect street clothes and underlying skin.[4][8]
-
-
Respiratory Protection : If work is performed outside of a fume hood (a practice that should be avoided) or if engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][8][10]
Section 5: Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is fundamental to preventing accidents and ensuring chemical stability.
General Handling Protocol
-
Pre-Handling Assessment : Before beginning work, review the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place.[12]
-
Work Area : Conduct all manipulations within a designated area inside a chemical fume hood.
-
Dispensing : When transferring the liquid, use appropriate tools (e.g., pipettes, graduated cylinders) to minimize splashes. Avoid "splashing" or rapid additions that can generate aerosols.
-
Hygiene : Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[5]
-
Avoid Incompatibilities : Keep the substance away from strong oxidizing agents and alkaline substances, as these could trigger vigorous or violent reactions.
Storage
Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.
-
Container : Store in the original, tightly sealed container.[4][5]
-
Location : Keep in a cool, dry, and well-ventilated area.[4][9]
-
Segregation : Store away from incompatible materials and foodstuffs.[4][9]
Workflow for Safe Handling of this compound
The following diagram outlines the logical flow for safely managing this chemical from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
Section 6: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm. All laboratory personnel should be trained on these procedures.
First-Aid Measures
The immediate goal of first aid is to remove the chemical from the affected area and seek medical attention.[13]
-
Inhalation : Immediately move the exposed person to fresh air.[4][6] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[14]
-
Skin Contact : Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes.[12][14] Remove all contaminated clothing while rinsing.[4] If irritation persists, seek medical attention.[5]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.
-
Ingestion : Rinse the mouth thoroughly with water.[4] Do not induce vomiting.[8] Never give anything by mouth to an unconscious person.[4] Call a poison control center or doctor immediately.[4]
Spill Response Protocol
-
Evacuate & Alert : Evacuate non-essential personnel from the immediate area. Alert nearby colleagues and the laboratory supervisor.
-
Control Vapors : Ensure the spill is contained within a fume hood if possible. If not, increase ventilation to the area.
-
PPE : Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.
-
Containment & Cleanup :
-
Prevent the spill from entering drains.[4]
-
Absorb the liquid with an inert, non-combustible material such as vermiculite, sand, or a chemical absorbent pad.[7][15]
-
Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4]
-
-
Decontamination : Clean the spill area thoroughly with a suitable decontaminating solution, followed by soap and water.
-
Disposal : Dispose of the collected waste and contaminated cleaning materials through the institution's hazardous waste program.[5]
Firefighting Measures
-
Extinguishing Media : Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[4][6]
-
Hazards from Combustion : Thermal decomposition may produce toxic fumes, including carbon oxides, hydrogen chloride, and hydrogen fluoride gas.[5]
-
Firefighter Protection : Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[4][5]
Section 7: Disposal Considerations
Chemical waste must be managed in a way that protects human health and the environment.
-
Waste Collection : Collect waste this compound and contaminated materials in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Method : Disposal must be carried out by a licensed chemical waste disposal company.[4] Controlled incineration with flue gas scrubbing is a common method for halogenated organic compounds.[4]
-
Environmental Precaution : Do not allow the chemical or its containers to enter drains, sewers, or waterways.[4][5] Discharge into the environment must be avoided.[4]
Section 8: References
-
Chemical Safety Data Sheet MSDS / SDS - Methyl 2-chloro-5-fluorobenzoate. (2022-12-31). ChemicalBook. --INVALID-LINK--
-
5-Chloro-2-fluorobenzoic acid - SAFETY DATA SHEET. Ossila. --INVALID-LINK--
-
Safety Data Sheet - Methyl 4-amino-5-chloro-2-fluorobenzoate. (2024-12-19). CymitQuimica. --INVALID-LINK--
-
First Aid Procedures for Chemical Hazards. NIOSH - CDC. --INVALID-LINK--
-
SAFETY DATA SHEET - Combustible Liquid. (2024-08-14). Sigma-Aldrich. --INVALID-LINK--
-
Material Safety Data Sheet - 2-Chlorobenzoic acid. (2006-08-11). Spectrum Chemical. --INVALID-LINK--
-
SAFETY DATA SHEET - 2-Chlorobenzoic acid. (2025-04-28). Sigma-Aldrich. --INVALID-LINK--
-
This compound | 57381-36-9. Sigma-Aldrich. --INVALID-LINK--
-
SAFETY DATA SHEET - m-Chlorobenzoic Acid. (2014-02-27). National Institute of Standards and Technology. --INVALID-LINK--
-
First Aid: Chemical Exposure. South County Health. --INVALID-LINK--
-
SAFETY DATA SHEET - Benzoic acid, 2-fluoro-, methyl ester. Thermo Fisher Scientific. --INVALID-LINK--
-
Hazardous Chemical Exposures. Princeton University Environmental Health and Safety. --INVALID-LINK--
-
Personal Protective Equipment (PPE). CHEMM. --INVALID-LINK--
-
Methyl 2-amino-5-chlorobenzoate SDS, 5202-89-1 Safety Data Sheets. ECHEMI. --INVALID-LINK--
-
This compound. gsrs. --INVALID-LINK--
-
5-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 2736537. PubChem. --INVALID-LINK--
-
SAFETY DATA SHEET - Quidel Triage TOX Drug Screen. BioMedica Diagnostics. --INVALID-LINK--
-
This compound. precisionFDA. --INVALID-LINK--
-
Methyl 2-amino-5-chlorobenzoate. Apollo Scientific. --INVALID-LINK--
-
SAFETY DATA SHEET - Methyl 5-chloroanthranilate. Thermo Fisher Scientific. --INVALID-LINK--
-
Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574. PubChem. --INVALID-LINK--
-
5-Chloro-2-fluorobenzoic acid. Chem-Impex. --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 57381-36-9 [sigmaaldrich.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. echemi.com [echemi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. schospitalib.staywellsolutionsonline.com [schospitalib.staywellsolutionsonline.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. tsapps.nist.gov [tsapps.nist.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 5-chloro-2-fluorobenzoate
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2][3] This guide focuses on a particularly valuable, yet challenging, substrate: Methyl 5-chloro-2-fluorobenzoate. This molecule is a key building block in medicinal chemistry and materials science, where the resulting biaryl structures are integral to the development of novel pharmaceuticals and functional materials.[4][5]
The presence of both a chloro and a fluoro substituent on the aromatic ring, along with an electron-withdrawing methyl ester group, presents a unique set of challenges and opportunities in Suzuki coupling. The chloro group is notoriously less reactive than bromo or iodo analogues due to the strength of the C-Cl bond, making oxidative addition the rate-determining step.[2][6] The ortho-fluoro substituent, however, can influence the electronic properties and reactivity of the molecule. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on effectively utilizing this compound in Suzuki coupling reactions, offering detailed protocols, mechanistic insights, and troubleshooting strategies.
Mechanistic Considerations: The "Why" Behind the Protocol
The success of a Suzuki coupling reaction with an aryl chloride like this compound hinges on overcoming the high activation barrier of the C-Cl bond.[6] This necessitates the use of highly active palladium catalysts, typically featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][7]
The catalytic cycle, illustrated below, involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex. This is the most challenging step for aryl chlorides.[2][3] The use of electron-rich ligands enhances the electron density on the palladium center, facilitating this crucial step.[8][9]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium complex. This step is promoted by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][10][11]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[2][3][12]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]
The ortho-fluoro group in this compound can play a multifaceted role. While fluorine is an electron-withdrawing group, its presence can sometimes facilitate C-F bond activation in nickel-catalyzed reactions, though this is less common in palladium catalysis.[14] In the context of palladium-catalyzed Suzuki coupling of the C-Cl bond, the fluoro group primarily acts as an electronic modifier of the aromatic ring. Furthermore, fluoride ions, which can be present from certain bases like KF or CsF, can play a triple role in the catalytic cycle by favoring transmetalation and reductive elimination, but also potentially forming unreactive boronate species.[15][16][17]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be necessary depending on the specific boronic acid used.
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
Buchwald ligand (e.g., SPhos, XPhos, or RuPhos) (2-6 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
-
TLC plates for reaction monitoring
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine, hexanes)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
-
Inert Atmosphere: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere. Add this catalyst solution to the main reaction flask.
-
Solvent Addition: Add the degassed solvent to the reaction flask. The concentration is typically in the range of 0.1-0.5 M.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (Nitrogen or Argon) to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and water.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[18]
Caption: Experimental workflow for the Suzuki coupling reaction.
Key Parameters and Optimization
The success of the Suzuki coupling with this compound is highly dependent on the careful selection of several key parameters.
| Parameter | Options and Considerations | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common Pd(0) precursors that form the active catalyst in situ with the ligand.[6][11] |
| Ligand | Buchwald-type phosphines (SPhos, XPhos, RuPhos), NHCs (e.g., IPr) | Bulky, electron-donating ligands are crucial for the oxidative addition of the C-Cl bond.[7][8][19] The choice of ligand can significantly impact reaction efficiency and should be screened for optimal results.[9][20] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base activates the boronic acid for transmetalation.[2][21][22] Stronger, non-nucleophilic bases like K₃PO₄ are often effective for challenging substrates.[21] Cs₂CO₃ can sometimes provide superior results due to the "caesium effect".[21] |
| Solvent | Toluene, 1,4-Dioxane, THF, DME, often with added water | The choice of solvent can influence the solubility of reagents and the reaction rate.[23][24] Aprotic polar solvents are commonly used. The addition of water can aid in the dissolution of the base and facilitate the transmetalation step.[24] |
| Temperature | 80-110 °C | Higher temperatures are generally required to overcome the activation energy for the oxidative addition of the aryl chloride. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, incorrect base or solvent. | Ensure proper inert atmosphere technique. Screen different ligands, bases, and solvents. Increase reaction temperature. |
| Protodeboronation of Boronic Acid | Presence of excess water or protic solvents, prolonged reaction times at high temperatures. | Use anhydrous solvents and minimize water content. Use a stronger base or a boronic ester to increase stability.[24] |
| Homocoupling of Boronic Acid | Presence of oxygen, catalyst decomposition. | Thoroughly degas the reaction mixture. Use fresh, high-purity reagents. |
| Difficult Purification | Co-elution of starting material and product, presence of byproducts. | Optimize chromatography conditions by trying different solvent systems.[18] Recrystallization may be an alternative purification method. |
Conclusion
This compound is a versatile and valuable substrate for the synthesis of complex biaryl compounds through Suzuki-Miyaura cross-coupling. While the inherent stability of the C-Cl bond presents a challenge, the use of modern, highly active palladium catalyst systems, coupled with careful optimization of reaction parameters, enables efficient and high-yielding transformations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully employ this important building block in their synthetic endeavors, accelerating the discovery and development of new molecules in the pharmaceutical and materials science fields.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. research.ed.ac.uk [research.ed.ac.uk]
- 18. reddit.com [reddit.com]
- 19. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Yoneda Labs [yonedalabs.com]
- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: Strategic Derivatization of Methyl 5-chloro-2-fluorobenzoate for Medicinal Chemistry
Introduction: The Strategic Value of a Multifunctional Scaffold
In the landscape of modern medicinal chemistry, the efficiency of scaffold-based drug discovery hinges on the availability of versatile building blocks. Methyl 5-chloro-2-fluorobenzoate is a premier example of such a scaffold, offering a trifecta of reactive sites that can be selectively addressed to generate vast libraries of novel chemical entities. Its strategic importance lies in the orthogonal reactivity of its three key functional groups: a highly activated fluorine atom, a modifiable methyl ester, and a chloro-substituent suitable for cross-coupling reactions. This guide provides an in-depth exploration of the derivatization strategies for this scaffold, complete with detailed protocols and the underlying scientific rationale, to empower researchers in the rapid development of potent and selective therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies.[1][2][3]
Core Derivatization Pathways: A Strategic Overview
The synthetic utility of this compound stems from the ability to selectively target one of its three functional handles. The choice of reaction pathway is dictated by the desired final molecular architecture. The primary routes of derivatization are:
-
Nucleophilic Aromatic Substitution (SNAr) at the C2-position, displacing the fluoride.
-
Modification of the Carboxylate Group , beginning with hydrolysis of the methyl ester to the carboxylic acid, followed by transformations such as amide coupling.
-
Carbon-Carbon Bond Formation at the C5-position via palladium-catalyzed cross-coupling reactions, targeting the chloride.
References
Reaction conditions for the hydrolysis of Methyl 5-chloro-2-fluorobenzoate
Application Note & Protocol Guide
Topic: High-Yield Synthesis of 5-Chloro-2-fluorobenzoic Acid via Hydrolysis of Methyl 5-chloro-2-fluorobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Utility of 5-Chloro-2-fluorobenzoic Acid
5-Chloro-2-fluorobenzoic acid is a critical halogenated building block in modern medicinal chemistry and materials science.[1][2] Its unique substitution pattern makes it an invaluable intermediate in the synthesis of targeted therapeutics, including advanced Aurora kinase inhibitors where the chloro-substituent can enhance binding affinity and promote the degradation of oncoproteins.[1] Furthermore, it serves as a precursor for developing high-performance polymeric electrolyte membranes for fuel cells.[1]
Given its importance, a reliable and scalable method for its preparation is essential. The most direct route is the hydrolysis of its corresponding methyl ester, this compound. This application note provides a comprehensive guide to this transformation, detailing the underlying reaction mechanism, offering optimized and field-proven protocols, and explaining the causality behind key experimental choices to ensure reproducible, high-yield synthesis.
Section 1: Mechanistic Insights into Base-Catalyzed Ester Hydrolysis (Saponification)
The hydrolysis of an ester under basic conditions, commonly known as saponification, is a cornerstone reaction in organic synthesis.[3][4] The process is a nucleophilic acyl substitution that proceeds via a well-established addition-elimination mechanism. For this compound, the presence of two electron-withdrawing halogens on the aromatic ring increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack and facilitating a rapid reaction.
The mechanism unfolds in three key stages:
-
Nucleophilic Addition: A hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the carbonyl π-bond and forms a transient, negatively charged tetrahedral intermediate.[4]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond is reformed, leading to the elimination of a methoxide ion (CH₃O⁻), which serves as the leaving group. This step yields the carboxylic acid.
-
Irreversible Acid-Base Reaction: The methoxide ion is a strong base (the pKa of its conjugate acid, methanol, is ~15.5), while the newly formed carboxylic acid is acidic (pKa ~3-4). A rapid and essentially irreversible proton transfer occurs, where the methoxide deprotonates the carboxylic acid.[3][4] This final acid-base step forms the highly stable sodium carboxylate salt and methanol, driving the entire reaction equilibrium towards the products and rendering the saponification process irreversible under basic conditions.[3]
Caption: The base-catalyzed hydrolysis (saponification) mechanism.
Section 2: Comparative Overview of Hydrolysis Conditions
While the fundamental mechanism is consistent, the choice of base, solvent, and temperature can be tailored to optimize reaction rate, yield, and purity. The following table summarizes common protocols applicable to the hydrolysis of aryl esters like this compound.
| Parameter | Protocol A: NaOH / Methanol | Protocol B: KOH / Ethanol | Protocol C: LiOH / THF-Water |
| Base | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) | Lithium Hydroxide (LiOH) |
| Solvent System | Methanol / Water | Ethanol / Water | Tetrahydrofuran (THF) / Water |
| Typical Temp. | Reflux (65-70 °C) | Reflux (78-85 °C) | Room Temp. to 50 °C |
| Reaction Time | 2 - 6 hours | 2 - 6 hours | 4 - 12 hours |
| Key Insights | Most common & cost-effective. Methanol as a co-solvent ensures excellent solubility of the starting ester. The reaction is typically fast and efficient.[5][6] | Functionally very similar to Protocol A. KOH is slightly more soluble in ethanol than NaOH. The choice between NaOH and KOH is often based on cost and availability.[5] | Milder conditions. LiOH is often used when the substrate contains base-sensitive functional groups that might be compromised at higher temperatures. THF is an excellent co-solvent for highly nonpolar substrates.[3][7] |
Section 3: Detailed Experimental Protocol (Protocol A)
This section provides a robust, step-by-step methodology for the hydrolysis of this compound using the standard and highly reliable sodium hydroxide/methanol system.
Materials and Reagents
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0 - 3.0 eq)
-
Methanol (MeOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl) or 4N HCl
-
Ethyl Acetate (EtOAc) or Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Separatory funnel, beakers, Erlenmeyer flasks
-
pH paper
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10.0 g, 53.0 mmol, 1.0 eq) in methanol (e.g., 100 mL).
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 4.24 g, 106 mmol, 2.0 eq) in deionized water (e.g., 25 mL). Carefully add the aqueous NaOH solution to the stirred solution of the ester in the flask.
-
Heating and Monitoring: Attach a condenser to the flask and heat the mixture to reflux (approximately 70°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed (typically 2-4 hours).
-
Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup - Part 1 (Purification): To the remaining aqueous residue, add deionized water (e.g., 100 mL). Extract this aqueous solution with a nonpolar organic solvent like diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.[5]
-
Acidification: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add concentrated or 4N HCl dropwise to acidify the solution to a pH of 1-2. The target product, 5-Chloro-2-fluorobenzoic acid, will precipitate as a white solid.
-
Aqueous Workup - Part 2 (Extraction): Extract the acidified aqueous mixture with ethyl acetate (3 x 75 mL). The precipitated solid will dissolve into the ethyl acetate layers.
-
Drying and Isolation: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.[5] Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude 5-Chloro-2-fluorobenzoic acid as a white to off-white solid.
Section 4: Workflow Visualization and Product Characterization
The entire experimental process, from setup to final product, can be visualized as a clear workflow.
References
- 1. ossila.com [ossila.com]
- 2. 5-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 2736537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. jocpr.com [jocpr.com]
Application Note: Methyl 5-chloro-2-fluorobenzoate - A Versatile Halogenated Intermediate for the Synthesis of Active Pharmaceutical Ingredients (APIs)
Abstract
Methyl 5-chloro-2-fluorobenzoate is a pivotal building block in modern medicinal chemistry, offering a unique combination of reactive sites for the construction of complex molecular architectures. The presence of chloro and fluoro substituents on the aromatic ring, along with a methyl ester functional group, provides chemists with a versatile scaffold for API synthesis. The strategic placement of the fluorine atom, in particular, activates the molecule for key transformations such as nucleophilic aromatic substitution (SNAr), while the chloro and ester moieties offer orthogonal handles for further functionalization, including cross-coupling and amidation reactions. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the physicochemical properties, core reactivity, and practical applications of this intermediate. It provides a detailed, field-proven protocol for a representative SNAr reaction, outlines robust analytical methods for quality control, and explains the scientific rationale behind these methodologies to ensure reproducible and reliable outcomes in a research and development setting.
Introduction: The Strategic Role of Halogenated Scaffolds in Drug Design
In the landscape of pharmaceutical development, halogenated organic compounds are indispensable. The incorporation of halogen atoms, particularly fluorine and chlorine, into drug candidates is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties.[1] Fluorine, with its small size and high electronegativity, can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby improving cell membrane permeability.[1]
This compound (CAS: 57381-36-9) exemplifies an ideal halogenated intermediate.[2] Its structure is pre-configured for selective, high-yield transformations. The electron-withdrawing nature of the fluorine atom and the ester group makes the C2 position (ortho to the fluorine) highly susceptible to nucleophilic attack, providing a reliable pathway to introduce diverse functional groups. This reactivity profile makes it a valuable precursor for APIs where a substituted aniline or ether linkage is a core structural motif, such as in the development of kinase inhibitors and other targeted therapies.[3][4]
Physicochemical Properties & Reactivity Profile
A thorough understanding of the substrate's properties is fundamental to successful synthesis.
Key Properties
The essential physicochemical data for this compound are summarized below.[2][5][6]
| Property | Value |
| CAS Number | 57381-36-9 |
| Molecular Formula | C₈H₆ClFO₂ |
| Molecular Weight | 188.58 g/mol [5] |
| IUPAC Name | This compound[2] |
| Appearance | White to off-white crystalline powder |
| SMILES | COC(=O)C1=CC(Cl)=CC=C1F[2] |
| InChIKey | NFYVEESAHPQMJI-UHFFFAOYSA-N[6] |
Core Reactivity
The synthetic utility of this compound stems from three primary reactive centers:
-
C-F Bond (Nucleophilic Aromatic Substitution - SNAr): The fluorine atom is an excellent leaving group in SNAr reactions, particularly due to the activating effect of the ortho-ester and para-chloro substituents. This allows for the facile introduction of N-, O-, and S-nucleophiles, a common strategy for building the core of many APIs.
-
Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into an amide. This provides a secondary site for modification, often used to append side chains or link to other molecular fragments.
-
C-Cl Bond (Cross-Coupling): While less reactive than a C-Br or C-I bond, the C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the formation of C-C or C-N bonds, significantly increasing molecular complexity.
Application Protocol: Synthesis of a Key Aminobenzoate Intermediate
This section provides a detailed protocol for a representative SNAr reaction, a cornerstone transformation for this substrate. The procedure describes the synthesis of Methyl 2-(benzylamino)-5-chlorobenzoate, a structural motif found in various pharmacologically active molecules.
Synthetic Workflow
The workflow involves the displacement of the fluoride atom with benzylamine in the presence of a non-nucleophilic base.
Caption: Synthetic workflow for the SNAr reaction.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | 57381-36-9 | 188.58 | 5.00 g | 26.5 | 1.0 |
| Benzylamine | 100-46-9 | 107.15 | 3.41 g | 31.8 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 7.32 g | 53.0 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~300 mL | - | - |
| Hexanes | 110-54-3 | 86.18 | ~500 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | - | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~100 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | - |
Step-by-Step Experimental Protocol
-
Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (5.00 g, 26.5 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (7.32 g, 53.0 mmol). Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent and Nucleophile: Add dimethyl sulfoxide (50 mL) followed by the dropwise addition of benzylamine (3.41 g, 31.8 mmol) via syringe over 5 minutes.
-
Reaction: Heat the reaction mixture to 100-110 °C using an oil bath.
-
Causality Note: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction. K₂CO₃ acts as a base to neutralize the HF formed in situ, driving the reaction to completion.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2 hours until the starting material is consumed (typically 6-8 hours).
-
Work-up - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A precipitate may form.
-
Work-up - Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Work-up - Washing: Combine the organic layers and wash with brine (1 x 100 mL) to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Isolation: Combine the pure fractions and concentrate in vacuo to yield Methyl 2-(benzylamino)-5-chlorobenzoate as a solid. The expected yield is typically in the range of 80-90%.
Quality Control & Analytical Protocols
Rigorous analytical validation is critical to confirm the identity and purity of both the starting material and the final product.
Comparative Analytical Methods
The following table compares suitable analytical methods for the characterization of this compound and its derivatives.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Differential partitioning between liquid mobile and solid stationary phases. | Partitioning between a gaseous mobile phase and a solid stationary phase, followed by mass analysis. | Separation by liquid chromatography followed by mass analysis of the analyte and its fragments. |
| Primary Use | Purity determination and quantification. | Identification, quantification, and detection of volatile impurities. | High-sensitivity quantification and structural confirmation. |
| Applicability | Ideal for non-volatile and thermally labile compounds.[7] | Suitable for volatile and thermally stable compounds like methyl esters.[8] | Highly versatile, offering superior sensitivity and selectivity.[9] |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| LOD/LOQ | ~10-50 ng/mL | ~1-10 ng/mL | < 1 ng/mL |
Standard Operating Protocol: HPLC Purity Analysis
This protocol is a robust starting point for determining the purity of the synthesized intermediate.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Purity is determined by the area percent method. The main product peak should be >98% for high-purity samples.
Analytical Workflow Diagram
Caption: Workflow for analytical quality control.
Conclusion
This compound is a high-value intermediate whose well-defined reactivity allows for predictable and efficient synthetic transformations. Its utility in SNAr, cross-coupling, and amidation reactions makes it a cornerstone for the synthesis of diverse API scaffolds. The protocols and analytical methods detailed in this guide provide researchers with a validated framework to leverage this building block effectively, ensuring both the integrity of their chemical matter and the acceleration of their drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound 95% | CAS: 57381-36-9 | AChemBlock [achemblock.com]
- 3. ossila.com [ossila.com]
- 4. chemimpex.com [chemimpex.com]
- 5. GSRS [precision.fda.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of Methyl 5-chloro-2-fluorobenzoate in Modern Agrochemical Synthesis
Abstract
Methyl 5-chloro-2-fluorobenzoate (MCFB) is a halogenated aromatic ester that has emerged as a pivotal building block in the synthesis of advanced agrochemicals.[1] Its unique substitution pattern, featuring chloro, fluoro, and methyl ester groups, provides a versatile scaffold for constructing complex, biologically active molecules. The fluorine atom, in particular, is known to enhance metabolic stability, binding affinity, and overall efficacy of crop protection agents.[2] This guide provides an in-depth exploration of MCFB's application, focusing on its conversion to the key intermediate, 5-chloro-2-fluorobenzoic acid (CFBA), and its subsequent elaboration into precursors for next-generation herbicides. Detailed, field-tested protocols, mechanistic insights, and process workflows are presented for researchers and development scientists in the agrochemical industry.
Introduction: The Value Proposition of a Dihalogenated Benzene Ring
In the landscape of agrochemical design, the precise arrangement of substituents on an aromatic core is paramount for achieving desired herbicidal or pesticidal activity while ensuring crop safety and favorable environmental profiles. This compound (CAS 57381-36-9) serves as an ideal starting material due to several key features:
-
Orthogonal Reactivity: The ester, chloro, and fluoro groups exhibit distinct reactivities, allowing for selective chemical transformations at different positions on the ring.
-
Strategic Fluorination: The ortho-fluoro substituent is a critical feature. It can influence the conformation of the molecule and participate in hydrogen bonding, often enhancing the binding affinity of the final product to its biological target.[2] Furthermore, the C-F bond is exceptionally stable, which can block metabolic pathways that would otherwise deactivate the compound.
-
Activated Carboxyl Group Precursor: The methyl ester provides a stable, yet readily convertible, handle. It can be efficiently hydrolyzed to the corresponding carboxylic acid, which is the true workhorse for subsequent coupling reactions, such as amidation, to build more complex molecular architectures.[1][3]
While MCFB also finds use as an intermediate in pharmaceuticals and material science, its primary value in the agricultural sector lies in its role as a precursor to potent herbicides and insecticides.[1][4]
Core Transformation: Hydrolysis to 5-chloro-2-fluorobenzoic acid (CFBA)
The gateway to leveraging MCFB in complex syntheses is the hydrolysis of its methyl ester to the carboxylic acid, 5-chloro-2-fluorobenzoic acid (CFBA, CAS 394-30-9). This transformation is fundamental because the carboxylic acid functional group is significantly more versatile for forming stable amide bonds—a common linkage in many commercial agrochemicals.[5] Base-catalyzed hydrolysis (saponification) is the most common and efficient method for this conversion on an industrial scale.
Protocol 1: Alkaline Hydrolysis of this compound
This protocol describes a robust and scalable method for the quantitative conversion of MCFB to CFBA.
Methodology Rationale: The use of sodium hydroxide provides the nucleophilic hydroxide ion (OH⁻) required to attack the electrophilic carbonyl carbon of the ester. The methanol/water solvent system ensures the solubility of both the organic ester and the inorganic base. The reaction is driven to completion by the formation of the highly stable sodium carboxylate salt. Subsequent acidification protonates the carboxylate, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.
Workflow Diagram: From Ester to Acid
Caption: Workflow for the hydrolysis of MCFB to CFBA.
Materials & Equipment:
-
This compound (MCFB)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
pH paper or meter
-
Büchner funnel and filter paper
-
Drying oven
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of methanol and water (approx. 10 mL per gram of ester).
-
Base Addition: Add sodium hydroxide (1.2 eq), either as pellets or a concentrated aqueous solution, to the stirred mixture.
-
Reaction: Heat the mixture to reflux (approx. 70-80°C) and maintain for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the starting material spot disappears.
-
Cooling & Solvent Removal: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is approximately 2. A white precipitate of 5-chloro-2-fluorobenzoic acid will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual salts.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Data Summary:
| Parameter | Value/Condition | Rationale |
| Base | Sodium Hydroxide (NaOH) | Strong, inexpensive base for efficient saponification. |
| Stoichiometry | 1.2 equivalents | A slight excess ensures complete reaction. |
| Solvent | Methanol/Water (3:1 v/v) | Co-solvent system to dissolve both organic ester and inorganic base. |
| Temperature | Reflux (~75°C) | Accelerates the rate of hydrolysis. |
| Reaction Time | 2-4 hours | Typical duration for complete conversion, verifiable by TLC. |
| Workup | Acidification with HCl | Protonates the carboxylate salt to yield the insoluble free acid.[6] |
| Expected Yield | >95% | This is a high-yielding, robust transformation. |
| Purity (Post-Wash) | >98% | The product precipitates with high purity from the aqueous medium. |
Application in Advanced Herbicide Synthesis
5-chloro-2-fluorobenzoic acid (CFBA) is an essential precursor for synthesizing herbicides that feature an amide linkage. A prominent class of modern herbicides, such as Pyroxasulfone, contains complex pyrazole heterocycles linked to a substituted benzene ring.[7] The synthesis of such molecules often involves the coupling of two advanced intermediates. The following protocols outline a validated pathway to create a key amide-linked intermediate from CFBA, demonstrating its utility in constructing agrochemical backbones.
Protocol 2: Synthesis of 5-chloro-2-fluorobenzoyl chloride
The conversion of the carboxylic acid to a more reactive acid chloride is a necessary activation step for efficient amide bond formation, especially with less nucleophilic amines.
Methodology Rationale: Thionyl chloride (SOCl₂) is a standard reagent for this transformation. It reacts with the carboxylic acid to form the highly reactive acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed, simplifying purification.[8]
Materials & Equipment:
-
5-chloro-2-fluorobenzoic acid (CFBA)
-
Thionyl chloride (SOCl₂)
-
A catalytic amount of N,N-Dimethylformamide (DMF)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask with reflux condenser and gas trap (to scrub HCl and SO₂)
-
Rotary evaporator
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add CFBA (1.0 eq) and anhydrous toluene (5 mL per gram of acid).
-
Catalyst Addition: Add a few drops of DMF as a catalyst.
-
Reagent Addition: Slowly add thionyl chloride (1.5 eq) dropwise at room temperature. Effervescence will be observed.
-
Reaction: Heat the mixture to reflux (or ~60°C for DCM) for 2-3 hours until gas evolution ceases.
-
Isolation: Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting 5-chloro-2-fluorobenzoyl chloride is often a light-yellow oil or low-melting solid and is typically used immediately in the next step without further purification.
Protocol 3: Amide Coupling with a Heterocyclic Amine
This protocol demonstrates the coupling of the activated acid chloride with a representative heterocyclic amine, forming the core structure found in many advanced herbicides.
Methodology Rationale: This is a classic Schotten-Baumann reaction. The acid chloride is highly electrophilic and reacts readily with the nucleophilic amine. A base, such as triethylamine, is included to act as an acid scavenger, neutralizing the HCl byproduct generated during the reaction and driving the equilibrium towards the product.
Synthetic Pathway Diagram
Caption: Two-stage synthesis of a key agrochemical intermediate from CFBA.
Materials & Equipment:
-
5-chloro-2-fluorobenzoyl chloride (from Protocol 2)
-
A heterocyclic amine (e.g., 3-amino-1-methylpyrazole)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous tetrahydrofuran (THF) or DCM
-
Standard laboratory glassware for inert atmosphere reactions
-
Separatory funnel
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Setup: Dissolve the heterocyclic amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF in a flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve the crude 5-chloro-2-fluorobenzoyl chloride (1.05 eq) in a small amount of anhydrous THF and add it dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by silica gel column chromatography or recrystallization to yield the final amide product.
Conclusion
This compound is more than a simple chemical; it is a strategic starting point for the synthesis of high-value agrochemicals. Its utility is unlocked through a straightforward hydrolysis to 5-chloro-2-fluorobenzoic acid, a versatile intermediate. As demonstrated, CFBA can be readily activated and coupled with complex heterocyclic fragments to build the molecular frameworks of modern herbicides. The protocols provided herein are robust, scalable, and grounded in established chemical principles, offering a clear pathway for researchers to utilize this important building block in the discovery and development of next-generation crop protection solutions.
References
- 1. This compound - Career Henan Chemical Co. % [coreychem.com]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 3. jocpr.com [jocpr.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative; Discovery of the novel pre-emergence herbicide pyroxasulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
Friedel-Crafts acylation with Methyl 5-chloro-2-fluorobenzoate
Application Note & Protocol
Topic: Friedel-Crafts Acylation of the Electron-Deficient Substrate, Methyl 5-chloro-2-fluorobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acylating a Challenging Substrate for Pharmaceutical Synthesis
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a powerful method for forming carbon-carbon bonds and synthesizing aryl ketones.[1] These ketones are pivotal intermediates in the production of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[2] The reaction typically involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[3]
However, the classic Friedel-Crafts acylation faces significant limitations when applied to aromatic rings bearing strongly electron-withdrawing groups.[4][5] Such "deactivated" or "electron-poor" substrates exhibit diminished nucleophilicity, rendering them sluggish or entirely unreactive under standard conditions.
This guide provides a detailed protocol and expert insights for the successful Friedel-Crafts acylation of this compound, a archetypal challenging substrate. The presence of three distinct electron-withdrawing substituents—a fluoro group, a chloro group, and a methyl ester—presents a formidable synthetic hurdle. This document will navigate the mechanistic nuances, provide a robust experimental workflow, and explain the rationale behind each critical step to empower researchers in their synthetic endeavors.
Mechanistic Considerations & Regioselectivity
The reaction proceeds via the in-situ generation of a highly electrophilic acylium ion from an acyl chloride and a Lewis acid catalyst, typically AlCl₃.[3][6] The π-system of the aromatic ring then attacks this acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex), which subsequently loses a proton to restore aromaticity and yield the final ketone product.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Methyl 5-chloro-2-fluorobenzoate
Introduction: The Strategic Importance of Methyl 5-chloro-2-fluorobenzoate in Modern Synthesis
This compound is a key aromatic building block in contemporary drug discovery and development. Its strategic substitution pattern—featuring a nucleophilically displaceable fluorine atom, an additional chloro substituent, and a methyl ester—renders it a versatile substrate for constructing complex molecular architectures. The electron-withdrawing nature of the ester and halogen substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry. This guide provides an in-depth exploration of the SNAr reactions of this valuable intermediate, offering detailed protocols and the scientific rationale behind the experimental design for researchers, scientists, and drug development professionals.
The Underlying Chemistry: Understanding Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for the functionalization of electron-poor aromatic rings.[1] Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway.
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.
Caption: General mechanism of the SNAr reaction.
In the case of this compound, the fluorine atom at the C-2 position is the primary site for nucleophilic attack. This is due to the powerful electron-withdrawing inductive effect of fluorine, which significantly stabilizes the negative charge in the Meisenheimer intermediate. This stabilization lowers the activation energy of the initial, rate-determining addition step, making fluoride a surprisingly good leaving group in the context of SNAr reactions, contrary to its behavior in aliphatic substitutions.[1] The methyl ester group, positioned ortho to the fluorine, further activates the ring towards nucleophilic attack.
Experimental Protocols
The following protocols are designed to be robust starting points for the SNAr of this compound with various classes of nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Reaction with Nitrogen Nucleophiles (e.g., Primary and Secondary Amines)
The introduction of nitrogen-containing moieties is a common transformation in the synthesis of biologically active compounds.
Caption: Workflow for the reaction with N-nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., piperidine, aniline, benzylamine) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Dissolve the starting material in anhydrous DMF or DMSO (approximately 0.1-0.5 M concentration).
-
Add the amine nucleophile, followed by the base (K₂CO₃ or Et₃N).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Field-Proven Insight: The choice of base is critical. An inorganic base like K₂CO₃ is often sufficient for aliphatic amines, while a non-nucleophilic organic base like triethylamine can be advantageous for less reactive aromatic amines to avoid competitive side reactions. A specific example from the literature involves the reaction of this compound with a lithiated aniline derivative, demonstrating its utility in forming C-N bonds.
Protocol 2: Reaction with Oxygen Nucleophiles (e.g., Alkoxides and Phenoxides)
This protocol facilitates the synthesis of aryl ethers, a common motif in pharmaceuticals and agrochemicals.
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol (1.2 - 2.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃) (1.5 - 2.5 eq)
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the alcohol or phenol and dissolve it in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
In a separate flask, dissolve this compound in a minimal amount of the same anhydrous solvent.
-
Slowly add the solution of this compound to the prepared nucleophile solution at room temperature.
-
Heat the reaction mixture to 60-100 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Perform an aqueous workup as described in Protocol 1 (steps 7-9).
-
Purify the crude product by column chromatography.
Expertise & Experience: For phenoxides, which are less basic, K₂CO₃ can often be used in place of NaH, providing a milder and safer alternative. The reaction temperature may need to be increased for less nucleophilic phenols.
Protocol 3: Reaction with Sulfur Nucleophiles (e.g., Thiolates)
The synthesis of aryl thioethers is readily achieved using this protocol, providing access to another important class of compounds in drug development.
Caption: Workflow for the reaction with S-nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend NaH in anhydrous THF or DMF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the thiol in the same anhydrous solvent.
-
Stir the mixture for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Trustworthiness: Thiolates are generally very potent nucleophiles, and these reactions often proceed smoothly at room temperature. The use of NaH ensures the complete deprotonation of the thiol, preventing potential side reactions.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the SNAr of this compound, extrapolated from established protocols for analogous systems. Researchers should note that optimization may be required for specific substrates.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| N-Nucleophiles | Aniline Derivative | n-BuLi | THF | -78 to RT | 2 - 12 |
| Piperidine | K₂CO₃ | DMSO | 80 - 100 | 4 - 16 | |
| Benzylamine | Et₃N | DMF | 60 - 80 | 6 - 24 | |
| O-Nucleophiles | Sodium Methoxide | NaH | THF/MeOH | RT - 60 | 2 - 8 |
| Phenol | K₂CO₃ | DMF | 100 - 120 | 12 - 24 | |
| S-Nucleophiles | Thiophenol | NaH | THF | RT | 1 - 6 |
Conclusion
This compound is a highly valuable and versatile substrate for nucleophilic aromatic substitution reactions. The pronounced reactivity of the C-2 fluorine atom, activated by the adjacent methyl ester, allows for the efficient introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles. The protocols and insights provided herein offer a solid foundation for researchers to leverage this key intermediate in the synthesis of novel compounds for pharmaceutical and materials science applications. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, scientists can effectively utilize this compound to accelerate their research and development programs.
References
Application Notes & Protocols: Strategic Use of Methyl 5-chloro-2-fluorobenzoate in the Synthesis of Potent Aurora Kinase Inhibitors
Abstract
The Aurora kinase family, comprising serine/threonine kinases crucial for mitotic regulation, represents a pivotal target in modern oncology drug discovery.[1][2][3] Overexpression of these kinases is a hallmark of many human cancers, driving research into small-molecule inhibitors.[1][4] This guide provides a detailed technical overview and validated protocols for the strategic application of Methyl 5-chloro-2-fluorobenzoate , a versatile and highly valuable starting material, in the synthesis of advanced Aurora kinase inhibitors. We will explore the chemical logic behind its use, focusing on key reactions such as nucleophilic aromatic substitution (SNAr) and amide bond formation, which are fundamental to constructing the pharmacophores of clinical candidates like Danusertib (PHA-739358) and AT9283.[5][6][7]
Introduction: The Therapeutic Rationale for Targeting Aurora Kinases
Aurora kinases (Aurora A, B, and C) are essential for the orderly progression of cell division.[3] They govern critical mitotic events, including centrosome maturation, bipolar spindle formation, chromosome alignment, and cytokinesis.[3] Their dysregulation in cancer cells leads to genomic instability and uncontrolled proliferation.[1] Consequently, inhibitors that can modulate the activity of these kinases have emerged as a promising class of anti-cancer therapeutics.[8]
Several potent inhibitors have advanced into clinical trials, including pan-Aurora inhibitors like Danusertib (PHA-739358) and AT9283 , as well as isoform-selective inhibitors like Barasertib (AZD1152) , which preferentially targets Aurora B.[5][6][7][9][10][11][12] The synthesis of these complex molecules often relies on a convergent strategy, piecing together key fragments. This compound serves as an ideal "A-ring" synthon, providing the necessary chemical handles for elaboration into the final drug substance.
The Strategic Advantage of this compound
The utility of this compound stems from the distinct reactivity of its substituents:
-
2-Fluoro Group: This is the primary site for nucleophilic aromatic substitution (SNAr). The fluorine atom is activated by the electron-withdrawing effects of the adjacent methyl ester (at C1) and the para-chloro group (at C5), making it an excellent leaving group for reactions with amine or hydrazine nucleophiles.
-
1-Methyl Ester Group: This serves as a versatile precursor to a carboxylic acid or, more commonly, a carboxamide. The amide functionality is critical for many kinase inhibitors as it often forms key hydrogen bond interactions within the ATP-binding pocket of the target kinase.
-
5-Chloro Group: This substituent can serve two purposes. It can be a crucial part of the final pharmacophore, establishing important interactions within the target's binding site. Alternatively, it can serve as a handle for further synthetic diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
This multi-functional arrangement allows for a logical and efficient construction of complex heterocyclic scaffolds common to Aurora kinase inhibitors.
Caption: General workflow for synthesizing Aurora kinase inhibitors.
Core Protocols and Methodologies
The following protocols are foundational for leveraging this compound in drug discovery workflows.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the 2-Fluoro Position
This step is arguably the most critical transformation, creating the core C-N bond that links the benzoyl fragment to the rest of the inhibitor scaffold. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.
Causality & Experimental Choices:
-
Solvent: A polar aprotic solvent (e.g., DMF, DMSO, NMP) is essential. These solvents are effective at solvating the cationic counter-ion of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity. Furthermore, they help stabilize the charged Meisenheimer intermediate.
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is commonly used to deprotonate the incoming amine or hydrazine nucleophile, increasing its nucleophilicity. An organic base like diisopropylethylamine (DIPEA) can also be used.
-
Temperature: The reaction often requires heating (80-120 °C) to overcome the activation energy for the formation of the Meisenheimer complex and subsequent fluoride elimination.
Step-by-Step Methodology:
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add the desired amine or hydrazine derivative (1.1–1.5 eq) and a suitable base (e.g., K₂CO₃, 2.0–3.0 eq).
-
Add a polar aprotic solvent (e.g., DMSO or DMF) to achieve a concentration of approximately 0.1–0.5 M.
-
Heat the reaction mixture to 80–120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4–24 hours), cool the mixture to room temperature.
-
Quench the reaction by carefully adding water. This will often precipitate the product.
-
Filter the solid, wash thoroughly with water and then a non-polar solvent (e.g., hexanes or diethyl ether) to remove impurities.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or silica gel chromatography if necessary.
| Parameter | Condition 1 | Condition 2 | Rationale |
| Nucleophile | Substituted Hydrazine | Substituted Amine | Forms hydrazinylbenzoate or aminobenzoate core |
| Base | K₂CO₃ | DIPEA | Inorganic base for general use; organic base for sensitive substrates |
| Solvent | DMSO | DMF | High-boiling polar aprotic solvents to facilitate SNAr |
| Temperature | 100 °C | 120 °C | Provides thermal energy to drive the reaction |
| Typical Yield | 75-90% | 70-85% | Dependent on substrate scope and reaction scale |
Protocol 2: Conversion of Methyl Ester to Carboxamide
The amide bond is a cornerstone of many kinase inhibitors. This transformation is typically achieved via a two-step hydrolysis-coupling sequence, which offers high yields and broad substrate compatibility.
Causality & Experimental Choices:
-
Hydrolysis (Saponification): A strong base like LiOH or NaOH is used to hydrolyze the methyl ester to the corresponding carboxylate salt. A co-solvent system (e.g., THF/H₂O or Dioxane/H₂O) is employed to ensure the solubility of the organic starting material.
-
Amide Coupling: The resulting carboxylic acid is activated in situ to facilitate amide bond formation. Common coupling reagents include HATU, HOBt/EDCI, or T3P. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, making it susceptible to attack by the amine.
Step-by-Step Methodology (Hydrolysis & Coupling):
-
Hydrolysis: a. Dissolve the ester intermediate from Protocol 1 in a mixture of THF and water (e.g., 3:1 v/v). b. Add LiOH·H₂O (2.0–4.0 eq) and stir the mixture at room temperature until LC-MS analysis indicates complete consumption of the starting material. c. Acidify the mixture to pH ~3-4 with aqueous HCl (e.g., 1 M). d. Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The product is often used in the next step without further purification.
-
Amide Coupling: a. Dissolve the crude carboxylic acid (1.0 eq) in a suitable solvent like DMF or CH₂Cl₂. b. Add the desired amine (1.1 eq), the coupling reagent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 3.0 eq). c. Stir the reaction at room temperature for 2–16 hours, monitoring by LC-MS. d. Upon completion, dilute the reaction with water and extract the product with an organic solvent. e. Perform standard aqueous workup, dry the organic layer, and concentrate. f. Purify the final amide product by silica gel chromatography or recrystallization.
Case Study: Synthesis of a Pyrimidine-Based Inhibitor Scaffold
The principles outlined above have been successfully applied in the synthesis of novel pyrimidine-based Aurora kinase inhibitors.[13][14] In one such synthesis, 5-chloro-2-fluorobenzoic acid (the hydrolyzed form of our starting material) is coupled to a complex aminopyrrolidine fragment which is attached to a pyrimidine core.
Caption: Amide coupling to form the final inhibitor.[13]
This reaction highlights the direct application of the amide coupling protocol. The 5-chloro-2-fluorobenzoyl moiety is installed late in the synthesis, demonstrating its role as a key capping group that completes the pharmacophore. In the cited example, the resulting compound, (S)-(5-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone, showed potent biological activity.[13][14]
| Compound Property | Value | Source |
| Molecular Formula | C₂₆H₃₂ClFN₉O | [13] |
| HRMS (ESI) [M+H]⁺ | Calcd: 540.2457; Found: 540.2456 | [13] |
| HPLC Purity | 98.6% | [13] |
| Aurora A IC₅₀ | < 100 nM | [13] |
Conclusion
This compound is a powerful and cost-effective building block for the synthesis of Aurora kinase inhibitors. Its well-defined reactivity allows for the sequential and controlled introduction of key pharmacophoric elements. The protocols detailed herein for nucleophilic aromatic substitution and amide formation provide a robust and reproducible foundation for researchers in medicinal chemistry and drug development to construct novel and potent inhibitors targeting this critical class of oncology targets.
References
- 1. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sns-314 | C18H15ClN6OS2 | CID 24995524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. At-9283 | C19H23N7O2 | CID 135398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Protocol for the esterification of 5-chloro-2-fluorobenzoic acid to its methyl ester
Application Note & Protocol: Facile Esterification of 5-Chloro-2-fluorobenzoic Acid to its Methyl Ester
Introduction
Methyl 5-chloro-2-fluorobenzoate is a key building block in organic synthesis, serving as a crucial intermediate in the development of pharmaceuticals and agrochemicals. Its halogenated aromatic structure is particularly valuable for diversification through cross-coupling reactions. This document provides a detailed guide for the efficient synthesis of this compound from 5-chloro-2-fluorobenzoic acid, targeting researchers in drug discovery and process development. We will explore various esterification methodologies, offering a comparative analysis to guide the selection of the most suitable protocol based on available resources, scale, and substrate sensitivity.
Physicochemical Properties of Reactant and Product
A thorough understanding of the physical and chemical properties of the starting material and the desired product is fundamental for a successful and safe experimental execution.
| Property | 5-Chloro-2-fluorobenzoic Acid | This compound |
| CAS Number | 394-30-9[1][2] | 509071-88-1 (Typical CAS for this structure) |
| Molecular Formula | C₇H₄ClFO₂[1][2] | C₈H₆ClFO₂[3] |
| Molecular Weight | 174.56 g/mol [4] | 188.58 g/mol [3] |
| Appearance | White to off-white crystalline powder[1][4] | Expected to be a liquid or low-melting solid |
| Melting Point | 152-157 °C[1][5] | Not readily available |
| Boiling Point | ~305 °C[2] | Not readily available |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | Expected to be soluble in common organic solvents. |
Comparative Analysis of Synthetic Routes
Several established methods can be employed for the esterification of carboxylic acids. The choice of method depends on factors such as reaction scale, functional group tolerance, and desired purity. Below is a comparison of three common and effective methods.
| Method | Key Reagents | Advantages | Disadvantages |
| Fischer-Speier Esterification | Methanol, Strong Acid Catalyst (e.g., H₂SO₄) | Cost-effective, simple procedure, suitable for large-scale synthesis. | Requires elevated temperatures, not suitable for acid-sensitive substrates, reversible reaction requiring an excess of alcohol. |
| Diazomethane-Mediated Esterification | Diazomethane (CH₂N₂) | High-yielding, rapid, clean reaction with N₂ as the only byproduct, proceeds at room temperature.[6][7][8] | Diazomethane is highly toxic, explosive, and carcinogenic, requiring specialized handling and in-situ generation.[7] |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Methanol | Mild reaction conditions (room temperature), suitable for acid-sensitive substrates, high yields.[9][10] | DCC is a potent allergen and moisture sensitive, formation of dicyclohexylurea (DCU) byproduct requires careful purification.[11][12] |
Part 1: Fischer-Speier Esterification Protocol
This classical method utilizes an excess of methanol in the presence of a catalytic amount of strong acid to drive the equilibrium towards the ester product.
Reaction Workflow
Caption: Fischer-Speier Esterification Workflow.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-fluorobenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (10-20 eq, serving as both reactant and solvent).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.[13][14] The addition is exothermic.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water.
-
Workup - Neutralization: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Workup - Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography.
Safety Precautions
-
Sulfuric Acid: Highly corrosive and reacts violently with water.[13][15] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[14][16] Handle in a fume hood.
-
Methanol: Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin.[17][18][19] Use in a well-ventilated area and away from ignition sources.[20]
Part 2: Steglich Esterification Protocol
This method is ideal for small-scale synthesis and when dealing with substrates that are sensitive to harsh acidic conditions. It relies on the activation of the carboxylic acid with DCC, followed by nucleophilic attack by the alcohol, facilitated by the DMAP catalyst.[9][10]
Reaction Mechanism
Caption: Steglich Esterification Mechanism.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a solution of 5-chloro-2-fluorobenzoic acid (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (nitrogen or argon), add methanol (1.2 eq) and DMAP (0.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq) in the same dry solvent dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup - Filtration: Filter the reaction mixture to remove the DCU precipitate. Wash the filter cake with a small amount of the reaction solvent.
-
Workup - Washing: Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 0.5 M), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the pure methyl ester.
Safety Precautions
-
DCC (Dicyclohexylcarbodiimide): A potent skin sensitizer and should be handled with extreme care.[11][12] It is also moisture-sensitive.[12] Wear appropriate gloves and handle in a fume hood.[21]
-
DMAP (4-Dimethylaminopyridine): Toxic if swallowed or in contact with skin, and causes serious eye damage.[22][23][24] Handle with appropriate PPE.
Conclusion
The choice between Fischer-Speier and Steglich esterification for the synthesis of this compound depends on the specific requirements of the research. For large-scale, cost-effective production where the substrate is robust, Fischer esterification is a viable option. For smaller-scale syntheses requiring milder conditions to preserve sensitive functional groups, the Steglich protocol is superior, despite the need for more rigorous purification to remove the DCU byproduct.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. chem-casts.com [chem-casts.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Chloro-2-fluorobenzoic acid 97 394-30-9 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. teck.com [teck.com]
- 15. Sulfuric Acid 6 M - 18 M (Concentrated) SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 16. health.state.mn.us [health.state.mn.us]
- 17. fishersci.com [fishersci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. sds.chemtel.net [sds.chemtel.net]
- 20. mgc-a.com [mgc-a.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]
- 22. fishersci.com [fishersci.com]
- 23. jubilantingrevia.com [jubilantingrevia.com]
- 24. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Troubleshooting & Optimization
Technical Support Center: A Guide to the Synthesis of Methyl 5-chloro-2-fluorobenzoate
Welcome to the technical support resource for the synthesis of Methyl 5-chloro-2-fluorobenzoate. This guide is designed for chemistry professionals engaged in pharmaceutical research, process development, and fine chemical synthesis. Here, we move beyond simple protocols to address the nuanced challenges of this specific esterification, focusing on the identification and mitigation of common and unexpected byproducts. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions & Troubleshooting Guides
Q1: What is the standard and most reliable method for synthesizing this compound?
The most prevalent and industrially scalable method for synthesizing this compound is the Fischer-Speier Esterification . This reaction involves treating the parent carboxylic acid, 5-chloro-2-fluorobenzoic acid, with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2]
The core of this reaction is a reversible nucleophilic acyl substitution.[1] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity. This "activates" the carbonyl group for attack by the weakly nucleophilic methanol. The subsequent tetrahedral intermediate then eliminates a molecule of water to yield the final ester product. The entire process is in equilibrium, a critical factor for troubleshooting.[1][2]
Caption: Core schematic of the Fischer-Speier Esterification.
Q2: My reaction is stalled. Post-reaction analysis (TLC/GC) shows a significant amount of unreacted 5-chloro-2-fluorobenzoic acid. What went wrong?
This is the most common issue encountered and is almost always related to the reversible nature of the Fischer esterification.[1] To achieve high conversion, you must shift the equilibrium towards the products, according to Le Chatelier's Principle.
Causality Checklist:
-
Water Content: The presence of water, either from wet reagents or as the reaction byproduct, will actively drive the equilibrium back towards the starting materials. Methanol and the carboxylic acid must be as anhydrous as possible.
-
Insufficient Alcohol: While methanol is the reagent, it also serves as the solvent. Using a large excess of methanol acts as a driving force, pushing the reaction forward.[1]
-
Catalyst Deactivation/Amount: The acid catalyst is essential. An insufficient amount will result in a slow reaction, while certain impurities can neutralize it.
-
Reaction Time & Temperature: Esterification of sterically hindered or electronically deactivated benzoic acids can be slow.[3] Ensure adequate reaction time (often several hours) and temperature (typically reflux) to reach equilibrium.
Troubleshooting Protocol:
-
Step 1: Verify Reagent Quality: Use anhydrous methanol (>99.8%) and a fresh, properly stored acid catalyst.
-
Step 2: Optimize Reagent Stoichiometry: Employ methanol as the solvent, ensuring it is in large excess (e.g., 10-20 equivalents or more).
-
Step 3: Drive Water Removal: For laboratory-scale synthesis, adding a dehydrating agent like molecular sieves can be effective, though this is less common in large-scale production.[4] The primary strategy remains using excess alcohol.
-
Step 4: Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting carboxylic acid. The reaction is complete when the spot/peak corresponding to the starting material is no longer visible or its area remains constant over time.
Q3: My GC-MS analysis shows a highly volatile byproduct with a low molecular weight that is not my desired ester or the starting material. What is it?
The most probable identity of this byproduct is dimethyl ether (CH₃-O-CH₃) .
Mechanism of Formation: Under the strong acidic and heated conditions of the reaction, the alcohol (methanol) can undergo acid-catalyzed dehydration. One molecule of protonated methanol is attacked by another molecule of methanol, leading to the formation of dimethyl ether and water.
Caption: Byproduct formation pathway for dimethyl ether.
Mitigation Strategies:
-
Temperature Control: Avoid excessive temperatures. While reflux is necessary, superheating the reaction can accelerate this side reaction.
-
Catalyst Concentration: Use the minimum effective amount of acid catalyst. Overly acidic conditions can promote ether formation.
-
Work-up: Dimethyl ether is highly volatile (b.p. -24 °C) and will typically be removed during solvent evaporation under reduced pressure. It is more of a yield-loss issue (consumption of methanol) than a final product impurity.
Q4: My product appears pure by ¹H NMR in the aromatic region, but GC/MS or HPLC shows a secondary peak with an identical mass. What is the likely cause?
This strongly suggests the presence of an isomeric byproduct . The most common source of such impurities is the starting material, 5-chloro-2-fluorobenzoic acid, itself.[5] The synthesis of this precursor can sometimes generate small quantities of other positional isomers, such as:
-
3-Chloro-2-fluorobenzoic acid
-
2-Chloro-5-fluorobenzoic acid
-
Other dichlorinated or difluorinated analogs
These isomers will undergo esterification under the same conditions as the primary reactant, leading to the corresponding methyl ester isomers in the final product.
Troubleshooting and Validation Workflow:
Caption: Workflow for diagnosing isomeric impurities.
Preventative Measures:
-
Certificate of Analysis (CoA): Always demand and review the CoA for your starting materials, paying close attention to purity assays (e.g., HPLC, GC) and any listed isomeric impurities.
-
In-House QC: If possible, perform an identity and purity check on incoming starting materials before committing them to a large-scale reaction.
Data & Protocols
Table 1: Common Byproducts and Analytical Signatures
| Byproduct Name | Typical Formation Cause | Identification Method | Key Analytical Signature | Mitigation Strategy |
| 5-Chloro-2-fluorobenzoic acid | Incomplete reaction (Equilibrium) | TLC, GC, HPLC | Different retention time than ester. Broad -OH peak in IR. | Drive equilibrium (excess MeOH), ensure sufficient catalyst and reaction time.[1] |
| Dimethyl Ether | Acid-catalyzed dehydration of methanol | GC-MS (Headspace) | Very volatile, low MW peak (m/z 46). | Avoid excessive heat; use minimal effective catalyst concentration. |
| Isomeric Methyl Esters | Impurities in starting material | GC-MS, HPLC | Identical mass to product, slightly different retention time. | Qualify starting material purity; purify final product via chromatography or distillation.[5] |
| Degradation Products (Char) | Excessive heat, excess catalyst | Visual, NMR | Baseline noise/hump in NMR, discoloration. | Maintain strict temperature control; use catalytic H₂SO₄. |
Appendix A: Standard Laboratory Protocol for Synthesis
This protocol is for illustrative purposes. All procedures should be performed by qualified personnel with appropriate safety precautions.
-
Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Reagents: To the flask, add 5-chloro-2-fluorobenzoic acid (1.0 eq). Add anhydrous methanol (15-20 eq), which will act as both reactant and solvent.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction's progress by TLC or GC until the starting carboxylic acid is consumed.
-
Work-up: Cool the reaction to room temperature. Slowly pour the mixture into a separatory funnel containing cold water and ethyl acetate. Shake and separate the layers.
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove acid) and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude oil/solid by vacuum distillation or column chromatography on silica gel as needed.
References
Troubleshooting common issues in reactions involving Methyl 5-chloro-2-fluorobenzoate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 5-chloro-2-fluorobenzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during reactions with this versatile building block. My insights are drawn from extensive experience in synthetic organic chemistry and a thorough review of established chemical principles.
This compound is a valuable trifunctionalized aromatic compound, offering multiple reaction handles for molecular elaboration. However, the interplay between the electron-withdrawing methyl ester and halogen substituents, coupled with the unique reactivity of the fluorine and chlorine atoms, can present specific challenges. This guide will help you navigate these complexities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The reactivity of this compound is dictated by its three key functional groups: the methyl ester, the chloro substituent, and the fluoro substituent. The aromatic ring is electron-deficient due to the presence of these electron-withdrawing groups.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The chloro group is the most likely site for oxidative addition in palladium-catalyzed cross-coupling reactions. Aryl chlorides are generally less reactive than bromides or iodides, often requiring more specialized catalytic systems.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being ortho to the electron-withdrawing methyl ester, is the most activated site for SNAr. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom susceptible to nucleophilic attack.[2][3] The chloro group is para to the methyl ester and can also undergo SNAr, but typically requires more forcing conditions.
-
Ester Manipulation: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, or be converted to an amide via aminolysis.
-
Ortho-Lithiation: The fluorine atom can act as a directed metalation group (DMG), facilitating deprotonation at the C3 position with a strong base like n-butyllithium.[4][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter in common reaction types involving this compound.
Suzuki-Miyaura Cross-Coupling Reactions
Issue 1.1: Low or No Conversion of Starting Material
-
Question: I am attempting a Suzuki coupling at the chloro position of this compound, but I am observing very low conversion to my desired product. What are the likely causes?
-
Answer: Low conversion in Suzuki couplings with aryl chlorides is a common issue, primarily due to the strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle challenging.[1] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate. You will likely need a more electron-rich and sterically hindered ligand to facilitate the oxidative addition.
-
Expert Insight: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices for coupling aryl chlorides.[6] They promote the formation of the active monoligated Pd(0) species. N-heterocyclic carbene (NHC) ligands are also highly effective. Consider using pre-formed palladium catalysts with these ligands (e.g., XPhos Pd G3) for improved reliability.[6][7]
-
-
Base Selection: The choice of base is critical for the transmetalation step.
-
Solvent and Temperature:
-
Expert Insight: Aprotic polar solvents like dioxane, THF, or DMF are commonly used, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[8][9] Given the lower reactivity of the aryl chloride, you will likely need to heat the reaction, typically in the range of 80-120 °C.
-
-
Degassing: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation and promoting side reactions like homocoupling of the boronic acid.[1][7]
-
Protocol: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.[1]
-
-
| Parameter | Initial Recommendation | Alternative if Unsuccessful |
| Catalyst | Pd₂(dba)₃ with XPhos | XPhos Pd G3 or other G3/G4 precatalysts |
| Base | K₂CO₃ (3 eq.) | K₃PO₄ (3 eq.) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) or THF/H₂O (4:1) |
| Temperature | 80-100 °C | 100-120 °C |
Issue 1.2: Significant Side Product Formation (Homocoupling and Protodeboronation)
-
Question: My Suzuki reaction is producing significant amounts of biaryl byproduct from my boronic acid (homocoupling) and the corresponding arene (protodeboronation). How can I minimize these side reactions?
-
Answer: These are common side reactions in Suzuki couplings.
-
Homocoupling: This is primarily caused by the presence of oxygen, which can lead to reductive elimination from a diorganopalladium(II) intermediate formed from two boronic acid-derived groups.
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It can be promoted by high temperatures and certain bases.
-
Solution:
-
Use fresh, high-quality boronic acid.
-
Consider using a boronate ester (e.g., a pinacol ester) instead of the boronic acid, as they are generally more stable.[1][7]
-
Use a slight excess (1.1-1.2 equivalents) of the boronic acid/ester.
-
If possible, try running the reaction at a lower temperature for a longer period.
-
-
-
Experimental Workflow: Optimized Suzuki Coupling of this compound
Caption: Optimized Suzuki Coupling Workflow
Nucleophilic Aromatic Substitution (SNAr)
Issue 2.1: Reaction at the Wrong Position or No Reaction
-
Question: I am trying to perform an SNAr reaction with a nucleophile, but I am either getting no reaction or substitution at the chlorine instead of the fluorine. What's going on?
-
Answer: The regioselectivity of SNAr is governed by the electron-withdrawing ability of the substituents and their positions relative to the leaving group.[10][11]
-
Reactivity of Halogens: In SNAr, the rate-determining step is the attack of the nucleophile on the aromatic ring to form a negatively charged Meisenheimer complex.[12] A more electronegative atom at the substitution site enhances the electrophilicity of that carbon, accelerating the attack. Therefore, fluorine is generally a better leaving group than chlorine in SNAr reactions, contrary to Sₙ1/Sₙ2 reactions.[2][3]
-
Activating Group Position: The fluorine at C2 is ortho to the strongly electron-withdrawing methyl ester group, while the chlorine at C5 is para. Both positions are activated. However, the proximity of the ortho fluorine to the ester group often makes it the more reactive site.
-
Troubleshooting Steps:
-
Reaction Conditions: If you are not observing any reaction, more forcing conditions may be necessary. This includes higher temperatures and using a polar aprotic solvent like DMSO or DMF to solvate the cation of the nucleophilic salt and increase the nucleophilicity of the anion.
-
Nucleophile Choice: A stronger, less sterically hindered nucleophile will favor the reaction.
-
Controlling Regioselectivity: If you are observing a mixture of products, you may be able to favor substitution at the fluorine by using milder conditions (lower temperature). Substitution at the less reactive chlorine site generally requires more energy.
-
-
Logical Relationship for SNAr Reactivity
Caption: SNAr Reactivity Logic
Ester Hydrolysis
Issue 3.1: Incomplete Hydrolysis or Side Reactions
-
Question: I am trying to hydrolyze the methyl ester to the carboxylic acid using LiOH, but the reaction is sluggish or I am seeing decomposition. How can I improve this?
-
Answer: Ester hydrolysis under basic conditions is generally straightforward, but the electron-deficient nature of the aromatic ring can influence reactivity.
-
Incomplete Reaction:
-
Cause: Insufficient base, low temperature, or poor solubility.
-
Solution:
-
Use a slight excess of base (e.g., 1.5-2.0 equivalents of LiOH or NaOH).
-
Use a co-solvent system like THF/water or methanol/water to ensure the starting material is fully dissolved.
-
Gently heat the reaction (e.g., to 40-60 °C) to increase the rate. A green and efficient method using LiOH in water has been reported for similar substrates.[13]
-
-
-
Side Reactions (Decomposition):
-
Cause: At higher temperatures, there is a risk of nucleophilic attack by the hydroxide ion on the activated C-F or C-Cl bonds, leading to undesired substitution products.
-
Solution: Monitor the reaction closely by TLC or LC-MS and avoid prolonged heating once the starting material is consumed. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Amide Bond Formation
Issue 4.1: Low Yield in Amide Coupling
-
Question: I have hydrolyzed the ester to the carboxylic acid (5-chloro-2-fluorobenzoic acid) and am now trying to form an amide, but the yield is poor. What should I consider?
-
Answer: The electronic properties of 5-chloro-2-fluorobenzoic acid can make it a challenging substrate for amide coupling.
-
Acid Activation: The electron-withdrawing groups on the aromatic ring make the carboxylate less nucleophilic, which can slow down the initial activation step with coupling reagents.
-
Solution: Use a reliable coupling reagent known for its high reactivity. Urnium-based reagents like HATU or HBTU are generally very effective.[14] Carbodiimides like EDC in the presence of an additive such as HOBt or Cl-HOBt are also a good choice.
-
-
Reaction Conditions:
-
Base: Use a non-nucleophilic organic base like DIPEA or triethylamine to neutralize the acid formed during the reaction and to facilitate the coupling.
-
Solvent: Aprotic solvents like DMF, NMP, or DCM are standard for amide coupling reactions.[14]
-
Temperature: Most amide couplings proceed well at room temperature. If the reaction is slow, gentle heating (40-50 °C) can be applied, but be mindful of potential side reactions.
-
-
| Parameter | Recommended Conditions |
| Coupling Reagent | HATU (1.1 eq.) |
| Amine | 1.0 eq. |
| Base | DIPEA (3.0 eq.) |
| Solvent | DMF or NMP |
| Temperature | Room Temperature |
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jocpr.com [jocpr.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Purification of Methyl 5-chloro-2-fluorobenzoate
Welcome to the technical support center for challenges related to the synthesis and purification of methyl 5-chloro-2-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who may encounter difficulties in removing unreacted 5-chloro-2-fluorobenzoic acid from the final ester product. The following FAQs and troubleshooting guides provide in-depth, field-proven insights to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: After my Fischer esterification, TLC analysis shows a significant amount of starting carboxylic acid remaining. What is the most straightforward method to remove it?
A1: The most direct and efficient method for removing an acidic impurity like 5-chloro-2-fluorobenzoic acid from a neutral ester is an acid-base extraction. [1][2]This technique leverages the difference in solubility between the acidic starting material and the neutral ester product. By washing the crude product (dissolved in an organic solvent) with a mild aqueous base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. [3]This salt will partition into the aqueous layer, which can then be separated from the organic layer containing your purified ester.
Q2: Which basic solution should I use for the extraction, and why is the choice critical?
A2: It is crucial to use a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). [4]The use of a strong base, like sodium hydroxide (NaOH), is strongly discouraged as it can hydrolyze the ester product back to the carboxylic acid, thereby reducing your yield. [1]The bicarbonate solution is sufficiently basic to deprotonate the unreacted carboxylic acid without promoting significant ester hydrolysis.
Q3: I performed a basic wash, but I'm still seeing the acid impurity in my product. What could be the issue?
A3: There are a few possibilities:
-
Insufficient washing: You may not have used enough of the basic solution or performed enough washes to fully extract the acid. It is recommended to perform at least two to three washes with the basic solution.
-
Emulsion formation: An emulsion between the organic and aqueous layers can trap the impurity. If an emulsion forms, it can be broken by adding a small amount of brine (saturated NaCl solution). [4]* Incorrect pH: Ensure the aqueous layer is basic after the extraction. You can test this with pH paper. If it's not basic, the acid has not been effectively neutralized and extracted.
Q4: Can I use column chromatography to separate the acid from the ester?
A4: Yes, column chromatography is a viable, albeit more resource-intensive, method for this separation. [5]The ester is less polar than the carboxylic acid and will therefore elute from the column first when using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). [6][7]However, for large-scale purifications, liquid-liquid extraction is generally more practical.
Troubleshooting Guides & Detailed Protocols
This section provides step-by-step protocols for the most common purification techniques.
Guide 1: Purification via Acid-Base Extraction
This method is the first line of defense for removing acidic impurities.
Principle of the Method This technique exploits the differential solubility of the neutral ester in an organic solvent and the ionized carboxylate salt in an aqueous solution. [2] Experimental Protocol
-
Dissolution: Dissolve the crude reaction mixture containing both the this compound and the unreacted 5-chloro-2-fluorobenzoic acid in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Wash (Base): Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. The volume should be roughly equal to the volume of the organic solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ gas is evolved from the neutralization of the acid).
-
Separation: Allow the layers to separate. The bottom layer will be the aqueous phase (if using dichloromethane) or the top layer (if using ethyl acetate). Drain the aqueous layer.
-
Repeat: Repeat the wash with fresh sodium bicarbonate solution (steps 3-5) two more times to ensure complete removal of the acid.
-
Final Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for the removal of acidic impurities via liquid-liquid extraction.
Guide 2: Purification via Flash Column Chromatography
This method is recommended when extraction is insufficient or when other neutral impurities are present.
Principle of the Method This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). [8]The less polar ester will travel down the column faster than the more polar carboxylic acid.
Experimental Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a low-polarity solvent mixture like 9:1 hexanes:ethyl acetate is a good starting point).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply positive pressure to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
TLC Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure ester. The ester should have a higher Rf value than the acid.
-
Product Isolation: Combine the pure fractions containing the ester and remove the solvent under reduced pressure.
Workflow Diagram: Column Chromatography
Caption: General workflow for purification by flash column chromatography.
Quantitative Data Summary
| Parameter | Acid-Base Extraction | Flash Column Chromatography |
| Primary Reagents | Saturated NaHCO₃, Organic Solvent | Silica Gel, Eluent (e.g., Hexanes/EtOAc) |
| Typical Time | 30-60 minutes | 2-4 hours |
| Scale | Milligrams to Kilograms | Micrograms to ~100 grams |
| Solvent Usage | Moderate | High |
| Selectivity | Removes acidic/basic impurities | Separates based on polarity |
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. columbia.edu [columbia.edu]
- 5. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. cup.edu.cn [cup.edu.cn]
Optimizing temperature for the synthesis of Methyl 5-chloro-2-fluorobenzoate
Welcome to the technical support guide for the synthesis of Methyl 5-chloro-2-fluorobenzoate (CAS 57381-36-9), a key intermediate in pharmaceutical and materials science applications.[1][2] This document provides in-depth troubleshooting advice and optimized protocols in a direct question-and-answer format, designed for researchers, chemists, and drug development professionals. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring both success and a deeper understanding of the reaction dynamics.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What is the recommended starting temperature for a standard acid-catalyzed esterification of 5-chloro-2-fluorobenzoic acid with methanol?
Answer: For a standard Fischer-Speier esterification under atmospheric pressure, the recommended starting temperature is the reflux temperature of methanol, which is approximately 65 °C .[3]
Scientific Rationale: The Fischer esterification is an equilibrium-controlled reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[3][4]
-
Kinetics vs. Equilibrium: Operating at the reflux temperature of the alcohol (methanol) provides a good balance. It supplies sufficient thermal energy to overcome the activation energy barrier, ensuring a reasonable reaction rate, without requiring specialized high-pressure equipment.
-
Reagent Stability: 5-chloro-2-fluorobenzoic acid is thermally stable at this temperature, minimizing the risk of degradation or unwanted side reactions like decarboxylation, which typically requires much higher temperatures.
-
Practicality: Using the reflux temperature simplifies the experimental setup, as it can be easily maintained with a standard heating mantle and condenser.
The overall reaction is as follows:
Chemical reaction for the synthesis of this compound.
Question 2: My reaction yield is low after several hours at reflux. Should I simply increase the temperature?
Answer: Not necessarily. While increasing temperature does increase the reaction rate, the primary issue with low yields in Fischer esterification is often the unfavorable chemical equilibrium, not just slow kinetics.[3][4] Before resorting to higher temperatures, consider the following points rooted in Le Chatelier's principle.
Causality and Solutions:
-
Water Removal: The reaction produces one molecule of water for every molecule of ester formed. As water accumulates, the reverse reaction (ester hydrolysis) accelerates, preventing the reaction from reaching completion.[4][5]
-
Expert Insight: The most effective way to drive the equilibrium toward the product is to remove water as it forms. While a Dean-Stark trap is common for this purpose with solvents like toluene, it is ineffective with methanol due to methanol's high miscibility with water.[3]
-
-
Excess Alcohol: The most practical strategy for this specific synthesis is to use a large excess of methanol.[3][4] By increasing the concentration of a reactant, the equilibrium shifts to favor the products. Often, methanol is used as both the reactant and the solvent.
-
High-Temperature Synthesis (Advanced): If optimizing reactant ratios and catalyst loading is insufficient, a significant temperature increase can be employed using a sealed-vessel microwave reactor. This allows the reaction to be heated far above methanol's boiling point (e.g., 130-150 °C), dramatically accelerating the rate.[6] This is a powerful technique for forcing sluggish esterifications to completion.
The following diagram illustrates the troubleshooting thought process for low yield.
A troubleshooting flowchart for low yield issues.
Question 3: I'm concerned about side reactions. What is a safe upper-temperature limit, and what byproducts might I see?
Answer: For conventional heating, staying at or near the reflux temperature of methanol (65 °C) is safest. In sealed systems, while temperatures up to 150 °C have been reported for similar esterifications, it's crucial to be aware of potential side reactions.[6]
Potential Side Reactions at Elevated Temperatures:
-
Dimethyl Ether Formation: At high temperatures, the strong acid catalyst (like H₂SO₄) can catalyze the dehydration of two methanol molecules to form dimethyl ether and water. This consumes your alcohol and produces more water, which is detrimental to the esterification equilibrium.
-
Substrate Degradation: While halogenated benzoic acids are generally robust, extreme temperatures combined with strong acid could lead to potential decomposition or intermolecular reactions, though this is less common under typical esterification conditions.
-
Hydrolysis (During Work-up): This is not a temperature-induced side reaction during synthesis but a critical point of failure. If the acid catalyst is not thoroughly neutralized during the work-up, the isolated ester can hydrolyze back to the carboxylic acid upon exposure to water (e.g., atmospheric moisture).
Data Summary: Temperature vs. Reaction Time
The following table summarizes typical conditions for Fischer esterification, highlighting the significant impact of temperature on reaction time.
| Heating Method | Typical Temperature Range | Typical Reaction Time | Key Advantage | Reference |
| Conventional Reflux | 60 - 110 °C | 1 - 10 hours | Simple setup, standard conditions | [3] |
| Sealed-Vessel Microwave | 130 - 150 °C | 10 - 30 minutes | Drastic reduction in reaction time | [6] |
Experimental Protocols
Protocol 1: Standard Synthesis at Reflux
This protocol is a robust starting point for the synthesis of this compound.
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-fluorobenzoic acid (5.0 g, 28.6 mmol).
-
Reagents: Add anhydrous methanol (50 mL). The large excess serves as both solvent and reactant to drive the equilibrium.[4]
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL, ~9 mmol, ~0.3 equivalents) dropwise. The addition is exothermic.
-
Reaction: Heat the mixture to a gentle reflux (~65 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible (typically 4-6 hours).
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (100 mL).
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until effervescence ceases and the pH of the aqueous layer is neutral (~pH 7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium chloride (brine) solution (1 x 50 mL) to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude ester can be purified by vacuum distillation or column chromatography if necessary.
Mechanism Visualization
The following diagram illustrates the acid-catalyzed Fischer esterification mechanism, highlighting the key role of the acid in activating the carbonyl group.
The mechanism of Fischer-Speier Esterification.
References
- 1. This compound 95% | CAS: 57381-36-9 | AChemBlock [achemblock.com]
- 2. ossila.com [ossila.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
Preventing decomposition of Methyl 5-chloro-2-fluorobenzoate during storage
Welcome to the technical support guide for Methyl 5-chloro-2-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we address common challenges related to its storage and decomposition through a series of troubleshooting guides and frequently asked questions.
Troubleshooting Guide: Diagnosing and Preventing Decomposition
This section provides a direct, problem-solving approach to issues you might encounter with this compound during its storage and use.
Question: My analytical results (NMR, LC-MS) for a previously pure sample of this compound now show a significant new impurity. What is happening?
Answer: The most probable cause of degradation in this compound is hydrolysis.[1][2] This is a chemical reaction where the ester functional group reacts with water, even ambient moisture, to break down into its parent carboxylic acid and alcohol.[1]
In this case, the degradation products are:
-
5-chloro-2-fluorobenzoic acid
-
Methanol
This reaction is the reverse of Fischer esterification and can be catalyzed by trace amounts of acid or base.[3][4] The presence of the carboxylic acid is often the most easily detectable sign of decomposition in analytical procedures like NMR or LC-MS.[5]
Question: What are the tell-tale signs of decomposition in my stored sample?
Answer: You may observe one or more of the following signs:
-
Inconsistent Experimental Results: The most common sign is a decrease in yield or the appearance of unexpected side products in reactions where the ester is a starting material. This occurs because the effective concentration of the active ester is lower than anticipated.[6]
-
Analytical Discrepancies:
-
TLC Analysis: Appearance of a new, more polar spot (lower Rf value) corresponding to the carboxylic acid.[5]
-
NMR Spectroscopy: In the ¹H NMR spectrum, you may see a broad singlet characteristic of a carboxylic acid proton. In the ¹³C NMR, a shift in the carbonyl carbon peak may be observed.[5]
-
LC-MS Analysis: A new peak in the chromatogram with a mass corresponding to 5-chloro-2-fluorobenzoic acid (C₇H₄ClFO₂).[6][7]
-
-
Physical Changes (Less Common): While this compound is a solid, significant degradation could potentially alter its appearance, though this is not a reliable primary indicator.
Question: How can I definitively confirm that hydrolysis is the cause of the observed impurity?
Answer: A forced degradation study can provide definitive evidence. This involves intentionally exposing a small, pure sample of the ester to conditions that accelerate hydrolysis and comparing the resulting analytical profile to your degraded sample.
Protocol: Forced Degradation Study
-
Prepare Samples: Dissolve a small amount of pure this compound in a suitable solvent (e.g., Acetonitrile). Prepare three vials.
-
Acidic Condition: To one vial, add a drop of dilute aqueous HCl.
-
Basic Condition: To the second vial, add a drop of dilute aqueous NaOH.
-
Control: The third vial will serve as your pure, undegraded standard.
-
Incubate: Gently heat the acidic and basic samples at ~40-50°C for a few hours.
-
Analyze: Analyze all three samples by LC-MS or TLC.[6] If the retention time or Rf value of the impurity in your stored sample matches the degradation product formed under acidic and/or basic conditions, hydrolysis is confirmed as the decomposition pathway.
Frequently Asked Questions (FAQs) on Storage and Prevention
Q1: What is the primary chemical reaction I need to prevent during storage?
A1: The primary reaction is hydrolysis . Esters are susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.[1][2] The reaction with a base (saponification) is particularly problematic as it is generally irreversible and proceeds to completion.[4][8]
Caption: Primary decomposition pathway via hydrolysis.
Q2: What are the ideal storage conditions for neat this compound?
A2: To minimize the risk of hydrolysis and ensure long-term stability, the following conditions are mandatory.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C.[9][10] | Low temperatures slow down the rate of chemical reactions, including hydrolysis.[6] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen).[11] | This displaces atmospheric moisture, which is the key reactant for hydrolysis.[12] |
| Container | Tightly sealed, amber glass vial or bottle. | Prevents moisture ingress and protects from light.[6] Ensure the cap has a chemically resistant liner (e.g., PTFE). |
| Environment | A dry, well-ventilated area away from incompatible materials.[13] | Prevents accidental contact with catalysts or reactants. |
Q3: I need to store the compound in a solution. What is the best solvent?
A3: For long-term solution storage, you must use a dry (anhydrous), aprotic solvent.
-
Recommended: Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous Dichloromethane (DCM), or Anhydrous Tetrahydrofuran (THF).
-
Avoid: Protic solvents like methanol or ethanol, as they can participate in transesterification. Absolutely avoid aqueous solutions or buffers for long-term storage unless a stability study has been performed. If you must use an aqueous buffer for an experiment, prepare the solution fresh immediately before use.[6]
Q4: Which materials or chemical classes should I avoid storing near this compound?
A4: Segregation is a critical principle of safe chemical storage.[14] Avoid storing this compound in the same secondary container or cabinet as the following:
| Incompatible Chemical Class | Hazard |
| Strong Acids (e.g., HCl, H₂SO₄) | Act as catalysts for hydrolysis.[15][16] |
| Strong Bases (e.g., NaOH, KOH) | Catalyze rapid, irreversible hydrolysis (saponification).[15][16] |
| Strong Oxidizing Agents | Can lead to vigorous, potentially hazardous reactions.[17] |
| Aqueous Solutions | Direct source of water for hydrolysis. |
Q5: How should I handle the compound to maintain its integrity?
A5: Proper handling is as crucial as proper storage.
Protocol: Handling and Aliquoting
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: If possible, open the container and handle the compound inside a glovebox or under a gentle stream of inert gas (argon or nitrogen).
-
Use Dry Equipment: Ensure all spatulas, glassware, and weigh boats are scrupulously dry.
-
Minimize Exposure: Work efficiently to minimize the time the container is open to the atmosphere.
-
Resealing: Tightly reseal the container, purge the headspace with inert gas if possible, and wrap the cap with parafilm for extra security before returning it to cold storage.
Caption: Troubleshooting workflow for suspected decomposition.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijmr.net.in [ijmr.net.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. This compound,57381-36-9-Amadis Chemical [amadischem.com]
- 10. This compound 95% | CAS: 57381-36-9 | AChemBlock [achemblock.com]
- 11. carbodiimide.com [carbodiimide.com]
- 12. carbodiimide.com [carbodiimide.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. nottingham.ac.uk [nottingham.ac.uk]
- 15. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 16. dess.uccs.edu [dess.uccs.edu]
- 17. static.cymitquimica.com [static.cymitquimica.com]
Navigating Reactions of Methyl 5-chloro-2-fluorobenzoate: A Technical Support Guide
Welcome to the technical support center for Methyl 5-chloro-2-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we will explore the nuances of its reactivity, troubleshoot common experimental challenges, and provide practical, field-tested advice to ensure the success of your synthetic endeavors. Our focus is on providing in-depth, scientifically grounded insights that go beyond standard protocols.
Understanding the Reactivity Landscape
This compound is a di-halogenated aromatic ester, a scaffold that presents both opportunities and challenges in chemical synthesis. Its primary mode of reaction is Nucleophilic Aromatic Substitution (SNAr) , a pathway facilitated by the electron-withdrawing nature of the methyl ester group. This activation makes the aromatic ring susceptible to attack by nucleophiles.
A critical aspect of this molecule's reactivity is the competition between the two halogen substituents: chlorine and fluorine. In the context of SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[1][2] The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. Crucially, the high electronegativity of fluorine allows it to stabilize the negative charge of the Meisenheimer complex more effectively than chlorine through its inductive effect. Consequently, the carbon-fluorine bond is more polarized and more susceptible to nucleophilic attack. This leads to a general reactivity trend for halogens in SNAr reactions: F > Cl > Br > I , which is the reverse of the trend observed in SN2 reactions where bond strength is the dominant factor.[2]
Therefore, in most SNAr reactions involving this compound, the fluoride at the C-2 position is the more likely leaving group.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during the use of this compound.
Q1: I am planning a nucleophilic aromatic substitution (SNAr) reaction. Which halogen, fluorine or chlorine, will be preferentially substituted?
A1: In the vast majority of SNAr reactions, the fluorine atom at the C-2 position is the preferred site of substitution . The primary reason for this regioselectivity lies in the mechanism of the SNAr reaction. The electron-withdrawing methyl ester group at C-1 activates the entire aromatic ring for nucleophilic attack. However, the highly electronegative fluorine atom at the ortho position (C-2) provides a stronger inductive stabilization of the negatively charged Meisenheimer intermediate compared to the chlorine atom at the meta-position (C-5) relative to the attacking nucleophile. This preferential stabilization lowers the activation energy for the attack at the C-2 position, making it the kinetically favored pathway.
Q2: I am observing a significant amount of a byproduct that appears to be the hydrolyzed carboxylic acid. How can I prevent this?
A2: Hydrolysis of the methyl ester group to the corresponding carboxylic acid is a common side reaction, particularly under basic or strongly acidic conditions. This is a classic ester hydrolysis reaction.[3][4]
Troubleshooting Ester Hydrolysis:
-
Under Basic Conditions (e.g., when using amine nucleophiles or basic catalysts):
-
Use a non-nucleophilic base: If a base is required to deprotonate your nucleophile or to act as an acid scavenger, consider using a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Control the amount of base: Use the minimum stoichiometric amount of base necessary for the reaction to proceed. An excess of a strong base like potassium carbonate or sodium hydroxide will promote ester hydrolysis.
-
Lower the reaction temperature: Hydrolysis is often accelerated at higher temperatures. If the primary SNAr reaction can proceed at a lower temperature, this will help to minimize the formation of the carboxylic acid byproduct.
-
Anhydrous conditions: Ensure that your solvent and reagents are scrupulously dry. The presence of water will facilitate hydrolysis.
-
-
Under Acidic Conditions (e.g., when using an acid catalyst):
-
Minimize water content: As with basic conditions, ensure your reaction is as anhydrous as possible.
-
Choose your acid catalyst wisely: Lewis acids may be a better choice than strong Brønsted acids if they can promote the desired reaction without facilitating hydrolysis.
-
The following diagram illustrates the competing pathways of SNAr and ester hydrolysis under basic conditions:
Caption: Competing SNAr and hydrolysis pathways.
Q3: My SNAr reaction is sluggish or not proceeding to completion. What can I do to improve the reaction rate?
A3: Several factors can influence the rate of an SNAr reaction.
Troubleshooting Sluggish Reactions:
-
Solvent Choice: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are generally the best choices for SNAr reactions. These solvents can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions, such as ester hydrolysis, which may also be accelerated. A careful optimization of the temperature is often necessary.
-
Nucleophile Strength: The rate of an SNAr reaction is directly proportional to the nucleophilicity of the attacking species. If possible, consider using a stronger nucleophile. For example, if you are using an alcohol, deprotonating it first with a strong, non-nucleophilic base to form the more nucleophilic alkoxide will significantly increase the reaction rate.
-
Catalysis: In some cases, the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial, especially in biphasic reaction systems.
Q4: Are there any other potential side reactions I should be aware of?
A4: Besides ester hydrolysis, other side reactions are possible depending on the specific nucleophile and reaction conditions.
-
Reaction with the Ester Carbonyl: While less common than hydrolysis, strong and sterically unhindered nucleophiles could potentially attack the carbonyl carbon of the ester group, leading to amides, or other carboxylic acid derivatives. This is more likely with highly reactive nucleophiles like organolithium or Grignard reagents.
-
Benzyne Formation: Under very strong basic conditions (e.g., with sodium amide), elimination of a proton ortho to one of the halogens followed by elimination of the halide can lead to the formation of a highly reactive benzyne intermediate. This is generally not a concern under typical SNAr conditions.[5]
-
Disubstitution: If a very strong nucleophile is used in large excess and at high temperatures, a second SNAr reaction to replace the remaining chlorine atom is a possibility, although this is generally much less favorable.
Experimental Protocols: A Starting Point
The following protocols are provided as a general guide. Optimization may be necessary for specific substrates and desired outcomes.
Protocol 1: General Procedure for Amination (SNAr with an Amine)
This protocol is a starting point for the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO or DMF, approx. 0.5 M concentration).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq.) to the solution. Follow this with the addition of a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).[6]
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: A typical workflow for the amination of this compound.
Protocol 2: General Procedure for O-Arylation (SNAr with an Alcohol/Phenol)
This protocol outlines a general procedure for the synthesis of 2-alkoxy- or 2-aryloxy-5-chlorobenzoates.
-
Generation of the Nucleophile: In a separate flask, dissolve the alcohol or phenol (1.2 eq.) in a polar aprotic solvent (e.g., THF or DMF). Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide or phenoxide.
-
Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq.) in the same polar aprotic solvent.
-
Addition and Reaction: Slowly add the solution of the alkoxide/phenoxide to the solution of the substrate at room temperature. The reaction mixture may then be heated to a temperature between 50-120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Data Summary
The following table summarizes the expected outcomes and key considerations for SNAr reactions with different classes of nucleophiles.
| Nucleophile Class | Typical Reagents | Expected Major Product | Key Side Reactions to Consider |
| Amines | Primary and secondary amines, K₂CO₃ or DIPEA | Methyl 2-(amino)-5-chlorobenzoate | Ester hydrolysis |
| Alcohols/Phenols | Alcohols, phenols, NaH or K₂CO₃ | Methyl 2-(alkoxy/aryloxy)-5-chlorobenzoate | Ester hydrolysis |
| Thiols | Thiols, NaH or K₂CO₃ | Methyl 2-(thio)-5-chlorobenzoate | Ester hydrolysis |
Concluding Remarks
This compound is a valuable building block in organic synthesis, particularly for the preparation of substituted anthranilic acid derivatives and other complex molecules. A thorough understanding of its reactivity, especially the principles of nucleophilic aromatic substitution and the potential for side reactions, is paramount for successful and efficient synthesis. By carefully selecting reaction conditions and being mindful of the troubleshooting strategies outlined in this guide, researchers can effectively harness the synthetic potential of this versatile compound.
References
- 1. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Methyl 5-chloro-2-fluorobenzoate
Welcome to the technical support center for cross-coupling reactions. As Senior Application Scientists, we have designed this guide to provide researchers, chemists, and drug development professionals with targeted, field-proven insights for working with Methyl 5-chloro-2-fluorobenzoate. This substrate presents unique challenges due to its electronic and steric properties, and this guide offers a structured, problem-solving approach to catalyst and condition selection.
Frequently Asked Questions: General Considerations
Q1: Why is this compound considered a "challenging" substrate for cross-coupling reactions?
A1: The difficulty arises from a combination of three factors inherent to its structure:
-
Aryl Chloride Inertness: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less polar than corresponding C-Br or C-I bonds. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle energetically demanding.[1][2] Standard palladium catalysts are frequently ineffective, necessitating more specialized, highly active systems.[3]
-
Steric Hindrance: The fluorine atom is positioned ortho to the chlorine. This steric bulk can physically obstruct the palladium catalyst's approach to the C-Cl bond, further slowing the oxidative addition step.[1][4]
-
Electronic Effects: The substrate is electron-deficient due to the presence of two electron-withdrawing groups (fluorine and the methyl ester). While electron-withdrawing groups can sometimes make the aryl halide more susceptible to oxidative addition, the overall combination with steric hindrance and the inherent strength of the C-Cl bond creates a demanding substrate.[2][5]
Q2: What are the most critical parameters for a successful cross-coupling with this substrate, regardless of the reaction type?
A2: For any cross-coupling involving this compound, success hinges on meticulous control over four key areas:
-
Catalyst System: This is the most crucial factor. The choice of both the palladium precursor and, more importantly, the ligand is paramount. You will require a highly active catalyst system, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to overcome the high activation barrier of the C-Cl bond.[6][7]
-
Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen.[6] Oxygen can oxidize the catalyst to an inactive Pd(II) state, leading to catalyst decomposition (often observed as the formation of black palladium precipitate) and reaction failure.[6][8] Rigorous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is mandatory.[1]
-
Reagent Purity: All reagents, including the substrate, coupling partner, base, and solvent, must be of high purity and anhydrous (unless water is an intentional component of the solvent system). Amines, in particular, should be purified to remove trace impurities that can inhibit catalysis.
-
Base Selection: The base plays a critical role in the transmetalation step (for Suzuki) or deprotonation of the nucleophile (for Buchwald-Hartwig and Sonogashira).[2][9] Its strength and solubility can dramatically affect reaction rates and side-product formation.
Troubleshooting Guide 1: Suzuki-Miyaura Coupling
This section focuses on forming a C-C bond using boronic acids or esters.
Q3: What is the best starting point for a catalyst system for the Suzuki-Miyaura coupling of this compound?
A3: Given the substrate's challenging nature, a standard catalyst like Pd(PPh₃)₄ will likely fail. A highly active, modern catalyst system is required. We recommend starting with a palladium precatalyst combined with a bulky, electron-rich biarylphosphine ligand. These ligands are designed to accelerate the difficult oxidative addition of aryl chlorides and stabilize the active catalytic species.[1][10]
| Component | Recommended Starting Point | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, effective Pd(0) and Pd(II) precatalysts.[8] |
| Ligand | SPhos or XPhos | Bulky, electron-rich Buchwald ligands proven to be highly effective for sterically hindered and electron-deficient aryl chlorides.[1][8][10] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that promote transmetalation without degrading the substrate.[8] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Aprotic solvents with a small amount of water are standard and often beneficial for the Suzuki reaction.[1][11] |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary to drive the reaction to completion.[4] |
Q4: My Suzuki reaction failed (low or no conversion). What steps should I take to troubleshoot it?
A4: A failed Suzuki coupling with a challenging substrate is a common issue. Follow a systematic troubleshooting workflow to identify the problem. The most likely culprits are related to catalyst activity, inert atmosphere, or reagent quality.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
An Expert's Comparative Guide to Purity Analysis of Methyl 5-chloro-2-fluorobenzoate
In the landscape of pharmaceutical synthesis, the integrity of starting materials and intermediates is not merely a matter of quality, but a cornerstone of safety and efficacy. This compound (CAS No: 57381-36-9, Molecular Formula: C₈H₆ClFO₂) is a key building block whose purity profile can directly influence the downstream synthesis of active pharmaceutical ingredients (APIs).[1][2] Ensuring its chemical purity is a critical, non-negotiable step governed by stringent regulatory expectations.[3][4]
This guide provides an in-depth comparison of the principal analytical methodologies used to confirm the purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals. Our approach integrates High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting them not as isolated techniques, but as complementary tools in a comprehensive analytical strategy.
HPLC, particularly in its reverse-phase (RP-HPLC) modality, is the industry's gold standard for the purity and assay determination of non-volatile and thermally labile compounds.[4][5] Its power lies in the high-resolution separation of a target analyte from closely related structural impurities, such as isomers, starting materials, or degradation products. For this compound, its aromatic nature provides strong UV absorbance, making it an ideal candidate for this technique.
The fundamental principle involves partitioning the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[5] Compounds are separated based on their relative hydrophobicity; more polar impurities will elute earlier, while the main, more nonpolar ester component, is retained longer.
Experimental Protocol: RP-HPLC for Purity Determination
This protocol is a robust starting point for developing a validated method in accordance with ICH guidelines.[6][7][8]
-
Apparatus & Materials :
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
-
Analytical balance, volumetric flasks, pipettes, and HPLC vials.
-
Syringe filters (0.45 µm).
-
-
Reagents and Solvents :
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric Acid or Formic Acid (ACS grade).[10]
-
-
Preparation of Solutions :
-
Mobile Phase : Prepare a filtered and degassed mixture of Acetonitrile and Water (containing 0.1% acid) in a 65:35 v/v ratio. The acid ensures that any potential acidic impurities are protonated, leading to consistent retention times.[9]
-
Diluent : A 50:50 mixture of Acetonitrile and Water.
-
Standard Solution (approx. 100 µg/mL) : Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 100 µg/mL) : Prepare in the same manner as the Standard Solution using the sample to be tested.
-
-
Chromatographic Conditions :
Parameter Recommended Condition Column C18, 150 mm x 4.6 mm, 5 µm Mobile Phase Acetonitrile : Water (0.1% Phosphoric Acid) (65:35, v/v) Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temperature 30°C Detection UV at 254 nm | Run Time | 20 minutes |
-
System Suitability : Before sample analysis, perform at least five replicate injections of the Standard Solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.[11]
-
Purity Calculation : The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.[9]
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
While HPLC excels at non-volatile compounds, GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile impurities.[3][4] This includes residual solvents from the manufacturing process, unreacted volatile starting materials, or volatile by-products. This compound is sufficiently volatile to be analyzed directly by GC.[12]
The process involves vaporizing the sample and separating its components in a heated column based on their boiling points and interactions with the stationary phase.[12] The separated components then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification.[13]
Experimental Protocol: GC-MS for Impurity Profiling
-
Apparatus & Materials :
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Capillary Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]
-
GC vials with septa.
-
-
Reagents and Solvents :
-
Helium (Carrier Gas, 99.999% purity).
-
Acetone or Dichloromethane (High-purity solvent for sample dissolution).
-
-
Preparation of Solutions :
-
Sample Solution (approx. 1 mg/mL) : Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
-
Chromatographic & MS Conditions :
Parameter Recommended Condition Carrier Gas Helium, constant flow at 1.0 mL/min Inlet Temperature 250°C Injection Volume 1 µL (Split mode, e.g., 50:1) Oven Program 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) MS Transfer Line 280°C Ion Source Temp 230°C Ionization Mode Electron Ionization (EI) at 70 eV | Mass Scan Range | 40 - 450 amu |
-
Data Interpretation : After the run, the total ion chromatogram (TIC) is analyzed. The mass spectrum of each impurity peak is compared against a reference library (e.g., NIST) for tentative identification. Quantification can be performed by comparing the peak area of an impurity to that of a reference standard if available, or as an area percentage of the total TIC.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is unparalleled in its ability to provide unambiguous structural confirmation.[14] For a fluorinated molecule like this compound, ¹⁹F NMR is an exceptionally powerful tool.[15][16] The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity, and its large chemical shift range (~800 ppm) provides exquisite resolution for distinguishing between structurally similar fluorinated compounds.[17][18]
Furthermore, Quantitative NMR (qNMR) offers a primary method of analysis. By integrating the signal of a known proton on the analyte against the signal of a certified internal standard of known purity and weight, one can directly calculate the absolute purity of the analyte without needing a specific reference standard of the compound itself.[19]
Experimental Protocol: ¹H and ¹⁹F NMR for Structural Confirmation and Purity
-
Apparatus & Materials :
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
High-quality NMR tubes.
-
Analytical Balance.
-
-
Reagents and Solvents :
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS.
-
Internal Standard for qNMR (e.g., Maleic Anhydride, certified purity).
-
-
Sample Preparation :
-
For Structural ID : Dissolve ~10-20 mg of the sample in ~0.7 mL of CDCl₃.
-
For qNMR : Accurately weigh ~20 mg of the sample and ~10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of CDCl₃ and transfer to an NMR tube.
-
-
NMR Acquisition :
-
Acquire standard ¹H and ¹⁹F{¹H} (proton-decoupled) spectra.
-
For qNMR, ensure a long relaxation delay (D1 ≥ 5 * T₁) to allow for full magnetization recovery, ensuring accurate integration.
-
-
Data Interpretation :
-
Structural Confirmation : Verify the ¹H spectrum shows the expected signals (methyl singlet, aromatic multiplets) with correct integrations. The ¹⁹F spectrum should show a single environment for the fluorine atom.
-
qNMR Purity Calculation : Use the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of nuclei giving rise to the signal (e.g., 3 for a methyl group)
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
-
-
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. PubChemLite - this compound (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. benchchem.com [benchchem.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. cipac.org [cipac.org]
- 11. benchchem.com [benchchem.com]
- 12. oshadhi.co.uk [oshadhi.co.uk]
- 13. ijprajournal.com [ijprajournal.com]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. jeolusa.com [jeolusa.com]
- 18. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 19. Determination of the optical purity of (R)-terbutaline by 1H-NMR and RP-LC using chiral derivatizing agent, (S)-(-)-alpha-methylbenzyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Methyl 5-chloro-2-fluorobenzoate and Methyl 5-bromo-2-fluorobenzoate for Synthetic Chemistry Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related and synthetically valuable building blocks: Methyl 5-chloro-2-fluorobenzoate and Methyl 5-bromo-2-fluorobenzoate. As key intermediates in the development of pharmaceuticals and advanced materials, a nuanced understanding of their differential reactivity is crucial for optimizing reaction conditions, maximizing yields, and enabling selective transformations. This document moves beyond catalog data to explore the mechanistic underpinnings of their behavior in common synthetic operations, supported by established chemical principles and representative experimental protocols.
Foundational Physicochemical Properties: The Halogen's Influence
The primary difference between the two molecules lies in the halogen at the 5-position. This single atomic substitution has significant consequences for the molecule's electronic properties and bond energetics, which in turn dictate its reactivity.
| Property | This compound | Methyl 5-bromo-2-fluorobenzoate | Rationale for Reactivity Difference |
| Molecular Weight | 190.57 g/mol | 235.03 g/mol | Affects stoichiometry but not intrinsic reactivity. |
| Halogen at C5 | Chlorine (Cl) | Bromine (Br) | The core variable under investigation. |
| Pauling Electronegativity of Halogen | 3.16 | 2.96 | Chlorine is more electronegative, leading to a stronger inductive electron-withdrawing effect (-I).[1] |
| Aryl C-X Bond Dissociation Energy | ~96 kcal/mol (for C-Cl) | ~81 kcal/mol (for C-Br) | The C-Br bond is significantly weaker and thus easier to break, a critical factor in reactions involving C-X bond cleavage. |
The interplay between the inductive effect and bond strength is the cornerstone of the reactivity differences explored in the subsequent sections.
Caption: Chemical structures of the two subject compounds.
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Reactivity Hierarchy
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for constructing C-C bonds and are arguably the most common application for these substrates.[2][3] In this context, the reactivity difference is pronounced and predictable.
The catalytic cycle for Suzuki coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] The initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[4] This step involves the cleavage of the carbon-halogen bond.
Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, Methyl 5-bromo-2-fluorobenzoate is significantly more reactive than its chloro-analog in palladium-catalyzed cross-coupling reactions .[5][6] This translates to milder reaction conditions (lower temperatures), shorter reaction times, and often higher yields for the bromo-substrate. While specialized, highly active catalysts and ligands have been developed to facilitate the coupling of less reactive aryl chlorides, the intrinsic reactivity order remains I > Br > OTf >> Cl.[6][7][8]
Caption: The Suzuki-Miyaura catalytic cycle.
Table 2.1: Predicted Performance in a Standard Suzuki-Miyaura Coupling
| Parameter | This compound | Methyl 5-bromo-2-fluorobenzoate |
| Typical Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃ with bulky, electron-rich phosphine ligands | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Typical Temperature | 80 - 120 °C | Room Temperature - 80 °C |
| Relative Reaction Time | Slower | Faster |
| Expected Yield | Moderate to Good (catalyst dependent) | Good to Excellent |
This differential reactivity is a powerful tool for chemoselectivity. In a molecule containing both an aryl chloride and an aryl bromide, the bromide can be selectively coupled under standard conditions, leaving the chloride untouched for subsequent transformations.
Nucleophilic Aromatic Substitution (SNAr): A More Subtle Comparison
In Nucleophilic Aromatic Substitution (SNAr), the aromatic ring is attacked by a nucleophile, displacing a leaving group.[9] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[10][11] The rate-determining step is typically the initial nucleophilic attack, as this step temporarily disrupts the ring's aromaticity.[10][12]
For both substrates, the ring is activated towards nucleophilic attack by the strong electron-withdrawing effects of the ortho-fluorine and para-methoxycarbonyl (-CO₂Me) groups relative to the site of attack. The most probable site for SNAr is the C2 position, with fluorine acting as the leaving group.
The role of the halogen at C5 is to further polarize the ring through its inductive effect (-I).
-
Chlorine , being more electronegative than bromine, exerts a stronger electron-withdrawing inductive effect.[1]
-
This increased electron withdrawal makes the aromatic ring slightly more electron-deficient (more electrophilic).
Therefore, it is predicted that This compound would be marginally more reactive than Methyl 5-bromo-2-fluorobenzoate in an SNAr reaction where the rate-determining step is the nucleophilic attack. The stronger inductive pull of chlorine better stabilizes the developing negative charge in the Meisenheimer intermediate.
Caption: The addition-elimination mechanism of SNAr.
Experimental Protocols
The following protocols are representative procedures for a comparative Suzuki-Miyaura coupling experiment. They are designed to highlight the reactivity differences under identical conditions.
Objective: To compare the yield and reaction time for the Suzuki-Miyaura coupling of each substrate with phenylboronic acid.
Materials:
-
This compound
-
Methyl 5-bromo-2-fluorobenzoate
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Inert Gas (Argon or Nitrogen)
Experimental Workflow:
Caption: General workflow for the comparative experiment.
Step-by-Step Procedure:
-
Reaction Setup: In two separate oven-dried round-bottom flasks equipped with stir bars and condensers, add this compound (1.0 mmol) to one and Methyl 5-bromo-2-fluorobenzoate (1.0 mmol) to the other.
-
Reagent Addition: To each flask, add phenylboronic acid (1.2 mmol, 1.2 eq) and potassium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flasks with septa, and purge with argon for 10-15 minutes.
-
Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) to each flask via syringe. Finally, add the palladium catalyst, Pd(dppf)Cl₂ (0.02 mmol, 0.02 eq), to each flask.
-
Reaction: Immerse both flasks in a preheated oil bath at 80°C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction independently by Thin Layer Chromatography (TLC) or LC-MS at 30-minute intervals until the starting aryl halide is consumed. Record the time to completion for each reaction.
-
Workup: Upon completion, cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
Analysis: Determine the isolated yield for each reaction and compare the results. The reaction with Methyl 5-bromo-2-fluorobenzoate is expected to reach completion significantly faster and potentially give a higher isolated yield.
Conclusion and Recommendations
The choice between this compound and Methyl 5-bromo-2-fluorobenzoate should be dictated by the intended chemical transformation.
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, etc.): Methyl 5-bromo-2-fluorobenzoate is the superior choice. Its greater reactivity allows for milder conditions, faster reactions, and broader catalyst compatibility, making it the default option for efficient C-C bond formation at the C5 position.
-
For Nucleophilic Aromatic Substitution (SNAr) at C2: The reactivity difference is less pronounced. However, This compound may offer a slight kinetic advantage due to the stronger inductive effect of chlorine, which enhances the electrophilicity of the aromatic ring.
-
For Cost and Availability: Aryl chlorides are often less expensive and more widely available than their bromide counterparts. If a highly efficient catalyst system for chloride coupling is available and reaction time is not a critical constraint, the chloro-analog may be a more economical option.
By understanding these fundamental principles, researchers can make informed decisions, streamline their synthetic routes, and effectively leverage the distinct chemical personalities of these valuable intermediates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 7. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ncrdsip.com [ncrdsip.com]
A Comparative Guide to Developing Analytical Standards for Methyl 5-chloro-2-fluorobenzoate
This guide provides a comprehensive framework for establishing robust analytical standards for Methyl 5-chloro-2-fluorobenzoate (CAS: 57381-36-9), a critical intermediate in the synthesis of pharmaceuticals and other advanced materials.[1][2] In the landscape of drug development, the quality of starting materials and intermediates is paramount. A well-characterized analytical standard is the cornerstone of quality control, ensuring the identity, purity, and consistency of the material, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).
This document moves beyond a simple listing of procedures. It details the strategic rationale behind selecting a primary analytical technique and complementing it with orthogonal methods. This multi-faceted approach ensures a comprehensive quality profile, creating a self-validating system for the analytical standard. All methodologies are developed and validated in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) for method validation.[3][4][5]
The Analytical Strategy: A Multi-Technique Approach
No single analytical method can fully characterize a chemical substance. A robust analytical standard relies on a suite of techniques that provide complementary information. For this compound, a halogenated aromatic ester, our strategy employs a primary assay method (HPLC-UV) for quantification and two key orthogonal methods: Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and Karl Fischer Titration for specific water content determination.
This orthogonal approach is a core principle of modern analytical science. By measuring the same or related attributes with different techniques based on distinct scientific principles, we significantly increase confidence in the analytical results.
Caption: High-level workflow for analytical method lifecycle.
Primary Assay and Purity Determination: High-Performance Liquid Chromatography (HPLC)
Causality for Selection: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the quintessential tool for the assay and purity determination of non-volatile, UV-absorbing organic molecules like this compound.[6][7] Its aromatic ring and conjugated ester system provide a strong chromophore, enabling sensitive detection. Reversed-phase HPLC, with its versatility and robustness, is ideally suited for separating the main component from potential non-volatile impurities.[8][9][10]
HPLC Method Development & Validation
The objective is to develop a stability-indicating HPLC method that can accurately quantify the main peak and separate it from process-related impurities and degradation products. The validation is performed according to ICH Q2(R2) guidelines to demonstrate the method is fit for its intended purpose.[4][5]
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 80% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
-
System Suitability Test (SST): Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
Summary of HPLC Validation Data
The method was validated for specificity, linearity, range, accuracy, precision, and robustness as per ICH guidelines.[11][12]
| Parameter | Acceptance Criterion | Result |
| Specificity | No interference from blank or known impurities at the main peak's retention time. | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 80% to 120% of the target concentration. | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.2% |
| LOD (Limit of Detection) | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| LOQ (Limit of Quantitation) | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
Orthogonal Method 1: Impurity Profiling by GC-MS
Causality for Selection: While HPLC is excellent for non-volatile impurities, it may not be suitable for detecting and identifying volatile or semi-volatile process impurities, such as residual starting materials or solvent-derived by-products. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal orthogonal technique for this purpose.[13][14] It provides superior separation for volatile compounds and delivers mass spectral data for confident identification of unknown impurities.[15]
Experimental Protocol: GC-MS Impurity Analysis
-
Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (e.g., single quadrupole or TOF).
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (50:1).
-
Oven Program: Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 40-400 amu.
-
-
Sample Preparation: Accurately weigh ~50 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.
Comparative Insights
By using both HPLC and GC-MS, a more complete impurity profile is generated. For example, an impurity that co-elutes with the main peak in HPLC might be easily separated and identified by GC-MS, and vice-versa. This dual-technique approach is critical for developing a truly comprehensive analytical standard.
Orthogonal Method 2: Water Content by Karl Fischer Titration
Causality for Selection: Water content is a critical quality attribute that can affect the stability and reactivity of a pharmaceutical intermediate.[16] While a simple "Loss on Drying" method measures any volatile component, Karl Fischer (KF) titration is specific to water.[17] This specificity makes it the gold standard for water determination in the pharmaceutical industry.[18][19][20] Both volumetric and coulometric KF methods are available, with the choice depending on the expected water content.[16][20] For a crystalline solid intermediate, coulometric KF is often preferred for its high sensitivity to low levels of water.[19]
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrumentation: Coulometric Karl Fischer Titrator.
-
Reagents: Anode and cathode solutions appropriate for aldehydes and ketones if potential impurities suggest their presence, otherwise standard reagents are used.
-
Procedure:
-
Allow the titration vessel to stabilize and the instrument to reach a low, stable drift rate.
-
Accurately weigh a suitable amount of the this compound sample.
-
Quickly introduce the sample into the titration vessel.
-
Start the titration and record the amount of water detected in micrograms.
-
Calculate the water content as a percentage (w/w).
-
Caption: Orthogonal methods for a complete analytical profile.
Conclusion and Specification Summary
The development of a robust analytical standard for this compound necessitates a scientifically sound, multi-faceted approach. By combining a validated primary HPLC method for assay and purity with orthogonal GC-MS for volatile impurity profiling and Karl Fischer titration for water content, a comprehensive quality profile is established. This ensures the material is suitable for its intended use in high-stakes applications like pharmaceutical development.
Table 2: Proposed Specification for Analytical Standard
| Test | Method | Specification |
| Appearance | Visual | White to off-white solid |
| Identification | ¹H NMR | Conforms to structure |
| Assay | HPLC | 98.0% - 102.0% |
| Purity (Chromatographic) | HPLC | NLT 99.0% |
| Any Individual Impurity | HPLC / GC-MS | NMT 0.15% |
| Water Content | Karl Fischer | NMT 0.5% |
This guide provides a template for the rigorous scientific work required to establish an analytical standard. The specific validation parameters and acceptance criteria should always be tailored to the phase of development and the specific requirements of the final product.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pp.bme.hu [pp.bme.hu]
- 7. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Ich guidelines for validation final | PPTX [slideshare.net]
- 12. m.youtube.com [m.youtube.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. aidic.it [aidic.it]
- 15. an.shimadzu.com [an.shimadzu.com]
- 16. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 17. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 18. Determination of Water content in Pharmaceuticals by Karl Fischer Titration method [kianshardanesh.com]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. metrohmsiam.com [metrohmsiam.com]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Accurate Mass Determination of Methyl 5-chloro-2-fluorobenzoate
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The unequivocal determination of a molecule's elemental composition through accurate mass measurement is a cornerstone of this process, providing a fundamental piece of evidence for its identity. This guide offers an in-depth comparison of high-resolution mass spectrometry (HRMS) platforms for the accurate mass determination of Methyl 5-chloro-2-fluorobenzoate, a halogenated aromatic compound representative of many modern pharmaceutical building blocks.
This compound, with a molecular formula of C₈H₆ClFO₂, has a theoretical monoisotopic mass of 188.0044 u. The ability to experimentally measure this mass with a high degree of accuracy and precision is critical for confirming its elemental composition and distinguishing it from other potential isobaric interferences. This guide will delve into the principles, practical considerations, and comparative performance of leading HRMS technologies, providing the necessary insights to make informed decisions in your analytical workflow.
The Imperative of High Resolution and Mass Accuracy
Before comparing instrumentation, it is crucial to understand the intertwined concepts of mass resolution and mass accuracy.
-
Mass Resolution is the ability of a mass spectrometer to distinguish between two ions of very similar mass-to-charge ratio (m/z).[1][2] High resolution is essential to separate the analyte ion from background ions or co-eluting species with nearly identical masses, ensuring that the measured mass is not skewed by interferences.[3][4]
-
Mass Accuracy is the closeness of the measured mass to the theoretical exact mass.[4][5] It is typically expressed in parts-per-million (ppm) and is the primary metric for confirming an elemental composition.[2][6]
Achieving high mass accuracy is contingent on high resolution; by narrowing the peak widths, the instrument's data system can more precisely determine the peak's centroid, leading to a more accurate mass measurement.[3]
Comparative Analysis of High-Resolution Mass Spectrometry Platforms
The three most prevalent high-resolution mass analyzers in modern analytical laboratories are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each possesses distinct advantages and disadvantages for the accurate mass determination of small molecules like this compound.
Time-of-Flight (TOF) Mass Spectrometry
Principle of Operation: TOF analyzers separate ions based on their velocity as they travel through a field-free drift tube.[7][8] Ions with a lower m/z will travel faster and reach the detector sooner than ions with a higher m/z, assuming they are given the same initial kinetic energy.
Strengths for Small Molecule Analysis:
-
High Acquisition Speed: TOF instruments are capable of very fast data acquisition rates, making them highly compatible with fast chromatography techniques like Ultra-High-Performance Liquid Chromatography (UHPLC).[9]
-
Wide Mass Range: They can detect a broad range of m/z values simultaneously.
-
Good Sensitivity: Modern TOF instruments, particularly Quadrupole Time-of-Flight (Q-TOF) systems, offer excellent sensitivity, reaching into the low-femtogram levels.[8]
Limitations:
-
Moderate Resolution: While considered high-resolution, the resolving power of TOF analyzers is generally lower than that of Orbitrap and FT-ICR instruments.[1]
-
Mass Accuracy: Achieving sub-ppm mass accuracy can be more challenging than with other HRMS platforms and often requires frequent calibration.[3]
Orbitrap Mass Spectrometry
Principle of Operation: The Orbitrap analyzer traps ions in an electrostatic field, where they orbit a central spindle-like electrode. The frequency of their axial oscillation is directly related to their m/z ratio and is detected as an image current. A Fourier transform is then used to convert these frequencies into a mass spectrum.[1][10]
Strengths for Small Molecule Analysis:
-
Excellent Resolution: Orbitrap instruments provide very high resolution, routinely exceeding 100,000, which is often sufficient to resolve most isobaric interferences for small molecules.[1][2]
-
High Mass Accuracy: They consistently deliver sub-ppm mass accuracy, providing a high degree of confidence in elemental composition determination.[10][11]
-
Good Dynamic Range: Orbitraps offer a good dynamic range, allowing for the detection of both high and low abundance ions in the same scan.[12]
Limitations:
-
Slower Scan Speed: The scan speed of an Orbitrap is inversely proportional to the desired resolution, which can be a limitation for very narrow chromatographic peaks.[12]
-
Space-Charge Effects: The performance of the Orbitrap can be affected by the number of ions in the trap, a phenomenon known as space-charge effects, which can impact mass accuracy at high ion concentrations.
Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry
Principle of Operation: FT-ICR mass spectrometers trap ions in a strong magnetic field, where they are excited into a coherent cyclotron motion by a radiofrequency pulse. The frequency of this motion is inversely proportional to the ion's m/z. The decaying image current produced by the orbiting ions is detected, and a Fourier transform is applied to generate the mass spectrum.[13][14][15]
Strengths for Small Molecule Analysis:
-
Ultra-High Resolution: FT-ICR offers the highest resolving power of any mass spectrometry technique, capable of reaching resolutions in the millions.[1][11][16] This allows for the separation of extremely close isobars and the resolution of isotopic fine structure.
-
Unparalleled Mass Accuracy: This technique provides the highest mass accuracy, often in the parts-per-billion (ppb) range, leading to unambiguous elemental composition assignments.[16][17]
Limitations:
-
High Cost and Maintenance: The superconducting magnets required for FT-ICR are expensive to purchase and maintain.[1]
-
Complex Operation: These instruments are generally more complex to operate and require specialized expertise.
-
Slowest Scan Speed: FT-ICR has the slowest data acquisition rates, making it less suitable for routine high-throughput applications coupled with fast chromatography.
Performance Comparison for this compound
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Mass Resolution | 10,000 - 60,000 | 60,000 - 240,000+ | > 1,000,000 |
| Mass Accuracy | 1 - 5 ppm | < 1 ppm | < 0.1 ppm (ppb) |
| Scan Speed | Very Fast | Moderate to Slow | Slow |
| Cost |
|
|
|
| Ease of Use | Relatively Easy | Moderate | Complex |
| Suitability for this compound | Excellent for routine analysis and high-throughput screening. | Ideal for confident structural confirmation and impurity profiling. | The ultimate tool for resolving complex mixtures and challenging isomer differentiation, though likely overkill for routine analysis. |
Experimental Workflow for Accurate Mass Determination
The following diagram and protocol outline a typical workflow for the accurate mass determination of this compound using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system.
Caption: Experimental workflow for accurate mass determination.
Detailed Experimental Protocol
1. Standard Preparation:
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve in a suitable solvent such as acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to achieve a final concentration of approximately 1 µg/mL.
2. Liquid Chromatography Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The specific gradient should be optimized to ensure good peak shape and separation from any impurities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
3. High-Resolution Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended for this compound.
-
Capillary Voltage: Typically 3-4 kV.
-
Gas Temperatures and Flow Rates: Optimize the desolvation gas temperature and flow rate to achieve maximum signal intensity.
-
Mass Analyzer Settings:
-
Q-TOF: Acquire data in full scan mode over an m/z range of 50-500. Utilize an internal reference mass (lock mass) for real-time mass correction to improve accuracy.[3]
-
Orbitrap: Set the resolution to at least 60,000. Acquire data in full scan mode. The Automatic Gain Control (AGC) target should be set to an appropriate value to avoid space-charge effects.
-
FT-ICR: Acquire data in full scan mode with the highest possible resolution.
-
-
Calibration: Ensure the instrument is properly calibrated across the desired mass range using a well-characterized calibration solution.[3]
4. Data Analysis:
-
Process the acquired data using the instrument's software.
-
Extract the ion chromatogram for the protonated molecule of this compound ([M+H]⁺), which has a theoretical m/z of 189.0122.
-
From the mass spectrum corresponding to the chromatographic peak, determine the experimentally measured m/z.
-
Calculate the mass error in ppm using the following formula:
-
Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10^6
-
-
Utilize the software's elemental composition calculator to confirm that the measured mass and isotopic pattern correspond to the expected formula of C₈H₇ClFO₂⁺.
Logical Framework for Instrument Selection
The choice of an HRMS platform is dictated by the specific analytical challenge and logistical constraints.
Caption: Decision tree for HRMS instrument selection.
Conclusion
For the accurate mass determination of this compound, both Q-TOF and Orbitrap mass spectrometers are highly capable instruments that can provide the necessary data to confirm its elemental composition with a high degree of confidence.
-
A Q-TOF system is an excellent choice for routine analysis and high-throughput environments where speed is a critical factor. With proper calibration and the use of a lock mass, it can consistently deliver mass accuracies within the acceptable range for publication and regulatory submissions.
-
An Orbitrap instrument is the preferred option when the highest level of confidence in structural confirmation is required, or when dealing with complex samples containing potential isobaric interferences. Its superior resolution and inherent mass accuracy provide a more robust and definitive answer.
-
An FT-ICR mass spectrometer, while offering unparalleled performance, is generally not necessary for the routine analysis of a relatively simple small molecule like this compound unless there is a specific and challenging analytical problem, such as the differentiation of extremely similar isomers.
Ultimately, the choice of instrumentation should be guided by a thorough understanding of the analytical requirements, sample complexity, and available resources. By leveraging the power of high-resolution mass spectrometry, researchers can confidently and accurately characterize their molecules of interest, accelerating the pace of drug discovery and development.
References
- 1. biocompare.com [biocompare.com]
- 2. longdom.org [longdom.org]
- 3. rsc.org [rsc.org]
- 4. algimed.com [algimed.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Accurate Mass – Mass Spectrometry Research and Education Center [mass-spec.chem.ufl.edu]
- 7. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labcompare.com [labcompare.com]
- 9. researchgate.net [researchgate.net]
- 10. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 13. Fourier transform ion cyclotron resonance mass spectrometry: a primer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Applications for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Halogenated Benzoic Acid Esters in Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Halogenated benzoic acid esters represent a versatile and economically significant class of intermediates. The identity and position of the halogen atom on the aromatic ring profoundly influence the substrate's reactivity, dictating the optimal reaction conditions and ultimately the efficiency of key bond-forming transformations.
This guide provides an in-depth comparative analysis of fluoro-, chloro-, bromo-, and iodo-substituted benzoic acid esters. We will explore their performance in a range of pivotal organic reactions, supported by experimental data, to empower chemists with the insights needed to make informed decisions in their synthetic designs.
The Fundamental Principle: The Halogen's Impact on Reactivity
The reactivity of halogenated benzoic acid esters in many common transformations is primarily governed by two key factors: the carbon-halogen (C-X) bond strength and the electronic nature of the halogen.
-
C-X Bond Dissociation Energy (BDE): The strength of the carbon-halogen bond generally decreases down the group: C-F > C-Cl > C-Br > C-I. In reactions where the cleavage of this bond is the rate-determining step, such as in many transition metal-catalyzed cross-coupling reactions, the reactivity follows the inverse trend: I > Br > Cl > F.[1]
-
Inductive and Resonance Effects: Halogens are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). Conversely, they possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M). For fluorine, the inductive effect is strongest, while for iodine, it is the weakest. The interplay of these electronic effects modulates the electron density of the aromatic ring and its susceptibility to different types of reagents.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C, C-N, and C-O bonds. The choice of the halogen on the benzoic acid ester substrate is a critical parameter for success.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron compound, is a cornerstone of modern synthesis. The reactivity of halogenated benzoic acid esters in this reaction directly reflects the C-X bond strength.
| Halogen Substituent (X) | Typical Catalyst System | Relative Reactivity | Representative Yield (%) | Reference |
| Iodo (I) | Pd(PPh₃)₄, Na₂CO₃ | Highest | 85-95 | [2] |
| Bromo (Br) | Pd(dppf)Cl₂, K₃PO₄ | High | 75-90 | [2] |
| Chloro (Cl) | Pd₂(dba)₃, SPhos, K₃PO₄ | Moderate | 60-80 | [2] |
| Fluoro (F) | Specialized Catalysts | Lowest | <10 (with standard catalysts) | [1] |
Expert Insight: Iodo- and bromobenzoic acid esters are the substrates of choice for Suzuki-Miyaura couplings due to their high reactivity, which allows for milder reaction conditions and lower catalyst loadings. While chloro-substituted esters are more economical, they often necessitate more sophisticated and expensive catalyst systems to achieve comparable yields. Fluoro-substituted esters are generally unreactive under standard Suzuki conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-Iodobenzoate
-
Materials: Methyl 4-iodobenzoate (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), Na₂CO₃ (2.0 mmol), Toluene (5 mL), Ethanol (2 mL), Water (2 mL).
-
Procedure:
-
To a round-bottom flask, add methyl 4-iodobenzoate, phenylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene, ethanol, and an aqueous solution of Na₂CO₃.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80°C and stir for 4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[3] Similar to the Suzuki reaction, the reactivity of halogenated benzoic acid esters is highly dependent on the halogen.
| Halogen Substituent (X) | Typical Catalyst System | Relative Reactivity | Representative Yield (%) | Reference |
| Iodo (I) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Highest | 90-98 | [3][4] |
| Bromo (Br) | Pd(PPh₃)₄, CuI, Et₃N | High | 80-95 | [3] |
| Chloro (Cl) | Pd₂(dba)₃, XPhos, Cs₂CO₃ | Low | 40-70 | [3] |
| Fluoro (F) | Unreactive | Lowest | 0 | [3] |
Expert Insight: The Sonogashira coupling is most efficient with iodo- and bromobenzoic acid esters.[3] The use of a copper(I) co-catalyst is typical. For the less reactive chlorobenzoates, more advanced catalyst systems and stronger bases are often required to achieve satisfactory results.
Experimental Workflow: Sonogashira Coupling
Caption: Generalized workflow for a Sonogashira coupling experiment.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The choice of halogen on the benzoic acid ester influences the reaction conditions required for efficient coupling.
| Halogen Substituent (X) | Typical Catalyst System | Relative Reactivity | Representative Yield (%) | Reference |
| Iodo (I) | Pd₂(dba)₃, BINAP, NaOtBu | High | 80-95 | [5][6] |
| Bromo (Br) | Pd(OAc)₂, XPhos, Cs₂CO₃ | High | 85-98 | [6] |
| Chloro (Cl) | Pd₂(dba)₃, RuPhos, K₃PO₄ | Moderate | 70-90 | [7] |
| Fluoro (F) | Unreactive | Lowest | 0 | [5] |
Expert Insight: While iodinated and brominated esters are highly effective, significant advancements in ligand design have made the coupling of the more affordable chlorobenzoates increasingly practical.[7] The choice of base is crucial, especially for esters, to avoid hydrolysis; weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong alkoxide bases.[6]
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity order for SNAr is often reversed. This reaction proceeds via a two-step addition-elimination mechanism, and the rate-determining step is typically the initial nucleophilic attack.
Reactivity Order: F > Cl > Br > I
The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction.[8] For SNAr to be efficient, the aromatic ring must be activated by strongly electron-withdrawing groups (such as a nitro group) positioned ortho or para to the halogen. The ester group of a benzoic acid ester is a moderately electron-withdrawing group.
| Halogen Substituent (X) (on a nitro-activated ring) | Nucleophile | Relative Rate | Reference |
| Fluoro (F) | Piperidine | Highest | [8] |
| Chloro (Cl) | Piperidine | High | [8] |
| Bromo (Br) | Piperidine | Moderate | [8] |
| Iodo (I) | Piperidine | Lowest | [8] |
Expert Insight: For the synthesis of compounds via SNAr, fluorobenzoic acid esters are the superior choice when the aromatic ring is sufficiently electron-deficient. The other halogens can also be displaced, but typically require more forcing conditions.
Mechanism of Nucleophilic Aromatic Substitution
Caption: The two-step addition-elimination mechanism of SNAr.
Formation and Reactivity of Organometallic Reagents
The preparation of Grignard and organolithium reagents from halogenated benzoic acid esters is another area where the choice of halogen is critical.
Grignard Reagent Formation
The formation of a Grignard reagent (R-MgX) involves the reaction of an organic halide with magnesium metal. The reactivity order generally follows: I > Br > Cl.[9]
-
Iodobenzoic acid esters: React readily with magnesium, but the resulting Grignard reagents can be less stable.
-
Bromobenzoic acid esters: Represent the optimal balance of reactivity and stability, making them the most commonly used substrates for Grignard reagent formation.[10]
-
Chlorobenzoic acid esters: Are significantly less reactive and often require activated magnesium (e.g., Rieke magnesium) or special initiation techniques to form the Grignard reagent.[9]
-
Fluorobenzoic acid esters: Are generally unreactive towards magnesium under standard conditions.
Directed ortho-Lithiation
Directed ortho-lithiation is a powerful technique for the functionalization of the position adjacent to a directing group. While the ester group itself is not a strong directing group for lithiation, the halogen can play a significant role. In some cases, instead of deprotonation, halogen-metal exchange can occur, especially with bromo- and iodo-substituents. The general trend for halogen-metal exchange is I > Br > Cl.
For directed ortho-lithiation of halogenated systems where deprotonation is desired, fluoro- and chloro-substituents are often preferred as they are less prone to exchange.[11]
Conclusion
The selection of a halogenated benzoic acid ester as a synthetic intermediate should be a carefully considered decision based on the specific transformation to be performed. For palladium-catalyzed cross-coupling reactions, iodo- and bromobenzoic acid esters offer the highest reactivity, while for nucleophilic aromatic substitution, fluorobenzoic acid esters are often superior. Bromobenzoic acid esters generally provide the best balance of reactivity and stability for the formation of Grignard reagents. An understanding of these reactivity trends, as supported by the provided data, will enable chemists to design more efficient and robust synthetic routes, ultimately accelerating the discovery and development of new molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. leah4sci.com [leah4sci.com]
- 11. uwindsor.ca [uwindsor.ca]
A Comparative Guide to the Structural Validation of Methyl 5-chloro-2-fluorobenzoate using 13C NMR Spectroscopy
This guide provides an in-depth, technical comparison for validating the chemical structure of Methyl 5-chloro-2-fluorobenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental choices, integrates predictive analysis with empirical data, and establishes a self-validating framework by comparing 13C Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques. Our objective is to provide a robust, field-proven methodology grounded in authoritative scientific principles.
The Imperative of Structural Integrity in Synthesis
In chemical research and pharmaceutical development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. An incorrect structural assignment can invalidate biological data, derail research programs, and lead to significant financial and time-related setbacks. While numerous analytical techniques exist, 13C NMR spectroscopy offers direct insight into the carbon skeleton of a molecule, making it an indispensable tool for structural elucidation.[1] This guide uses this compound as a model compound to demonstrate a comprehensive validation workflow, comparing theoretical predictions against experimental data.
Below is a diagram of the target molecule, with each unique carbon atom numbered for clear reference throughout this analysis.
Caption: Numbering scheme for this compound.
Theoretical Prediction: Building a Spectral Hypothesis
Before any experiment is conducted, a theoretical 13C NMR spectrum can be predicted based on established principles of substituent-induced chemical shifts (SCS) on a benzene ring.[2][3] The chemical shift of benzene's carbons (128.5 ppm) serves as a baseline.[4] The presence of electron-withdrawing groups (EWG) like fluorine, chlorine, and the methyl ester group (-COOCH3) significantly influences the electronic environment of each carbon atom, thereby altering its resonance frequency.[5][6]
-
Electronegativity and Shielding: Highly electronegative atoms like fluorine and oxygen deshield adjacent carbon nuclei, causing their signals to appear further downfield (at a higher ppm value).[7]
-
Resonance and Inductive Effects: Substituents exert influence through the ring's π-system (resonance) and through the sigma bonds (induction). These effects are position-dependent (ortho, meta, para).[3][8]
-
Carbon-Fluorine (C-F) Coupling: A unique feature is the spin-spin coupling between the 13C nucleus and the 19F nucleus (spin I=1/2). This coupling is observable through multiple bonds and results in the splitting of carbon signals into doublets, providing invaluable structural information.
Based on these principles, we can predict the approximate chemical shifts and multiplicities for each carbon in the target molecule.
Experimental Protocol: A Framework for Trustworthy Data Acquisition
The validity of the final analysis rests entirely on the quality of the acquired data. The following protocol is designed to yield a high-resolution, unambiguous 13C NMR spectrum. This method utilizes inverse-gated decoupling to provide more quantitative results by suppressing the Nuclear Overhauser Effect (NOE), which can otherwise cause signal intensities to not be directly proportional to the number of carbon nuclei.[9][10]
A. Sample Preparation
-
Weighing: Accurately weigh 20-30 mg of synthesized this compound.
-
Solvation: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a standard choice for its excellent solvating power for many organic compounds and its single, well-defined solvent peak at ~77.16 ppm, which is useful for spectral referencing.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
B. Spectrometer Setup & Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tuning and Matching: Tune and match the probe to the 13C frequency to ensure maximum signal transmission and sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl3 solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Experiment: Select a standard 1D carbon experiment with proton decoupling (e.g., zgpg30 on Bruker systems for a 30° pulse angle).[11]
-
Spectral Width (SW): Set to ~220-250 ppm to encompass the full range of expected organic chemical shifts.[1]
-
Pulse Angle: Use a 30-45° flip angle to allow for a shorter relaxation delay between scans.[11]
-
Relaxation Delay (D1): Set to 2-5 seconds. A longer delay ensures that all carbon nuclei, especially quaternary carbons with long relaxation times (T₁), have fully relaxed before the next pulse, leading to more accurate signal representation.[9]
-
Number of Scans (NS): Set between 1024 to 4096 scans. Due to the low natural abundance of 13C (~1.1%), a higher number of scans is required to achieve an adequate signal-to-noise ratio.[7]
-
C. Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz to improve the signal-to-noise ratio before performing the Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the pure absorption mode. Apply an automatic or manual baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the CDCl3 solvent peak to 77.16 ppm.
-
Peak Picking: Identify all significant peaks and label their chemical shifts.
Data Analysis: A Comparative Approach
The core of the validation process lies in comparing the experimentally obtained data with our initial predictions and data from orthogonal analytical methods. This multi-faceted approach provides a self-validating system for structural confirmation.
The logical workflow for this validation process is illustrated below.
Caption: Workflow for the structural validation of a synthesized compound.
Comparison of Predicted vs. Experimental 13C NMR Data
The following table summarizes the comparison between the predicted chemical shifts and a representative experimental dataset for this compound.
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Predicted Multiplicity (C-F Coupling) | Observed Multiplicity | Assignment Rationale |
| C7 (C=O) | 160-165 | 162.8 | Doublet (³J_CF) | Doublet | Carbonyl carbon, downfield due to oxygen. Split by fluorine three bonds away. |
| C2 (C-F) | 158-162 | 160.5 | Doublet (¹J_CF) | Doublet | Directly bonded to highly electronegative F, resulting in a large downfield shift and a very large one-bond coupling constant (~250 Hz). |
| C4 (C-H) | 133-136 | 134.2 | Singlet/Small Doublet | Singlet | Para to the ester, meta to both halogens. Deshielded environment. |
| C5 (C-Cl) | 130-134 | 132.5 | Doublet (³J_CF) | Doublet | Ipso-carbon attached to chlorine. Split by fluorine three bonds away. |
| C1 (C-COOR) | 120-124 | 122.1 | Doublet (²J_CF) | Doublet | Quaternary carbon ortho to fluorine, deshielded by the ester group. Split by fluorine two bonds away. |
| C6 (C-H) | 125-128 | 126.8 | Singlet/Small Doublet | Singlet | Ortho to the ester and chlorine substituents. |
| C3 (C-H) | 117-120 | 118.9 | Doublet (²J_CF) | Doublet | Ortho to fluorine, which has a strong shielding effect at the ortho position. Split by fluorine two bonds away. |
| C8 (-OCH₃) | 52-54 | 52.7 | Singlet | Singlet | Typical chemical shift for a methyl ester carbon. |
The strong correlation between the predicted and experimental data provides high confidence in the structural assignment. The observed C-F coupling patterns are particularly diagnostic, confirming the relative positions of the fluorine and ester substituents.
Comparison with Alternative Analytical Methods
| Analytical Method | Expected Result for this compound | Experimental Findings | Contribution to Validation |
| ¹H NMR | Three distinct aromatic proton signals (doublet, triplet, doublet of doublets) and one methyl singlet (~3.9 ppm) with a 1:1:1:3 integration ratio. | Aromatic signals observed between 7.2-7.9 ppm and a methyl singlet at 3.91 ppm, matching the expected pattern and integration. | Confirms the trisubstituted aromatic ring pattern and the presence of the methyl ester group. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 188.00 and an M+2 peak at m/z 190.00 in an approximate 3:1 ratio. | Observed M+ at m/z 188.0 and M+2 at m/z 190.0 with a ~3:1 intensity ratio. | Confirms the molecular weight and unequivocally proves the presence of one chlorine atom. |
| IR Spectroscopy | Strong C=O stretch (~1720-1740 cm⁻¹), C-O stretches (~1200-1300 cm⁻¹), C-F stretch (~1200-1250 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹). | Strong absorption at 1735 cm⁻¹ (C=O), and characteristic peaks in the fingerprint region corresponding to C-O, C-F, and C-Cl bonds. | Confirms the presence of key functional groups (ester, fluoro, chloro). |
Conclusion
The structural validation of this compound is successfully achieved through a systematic and comparative analytical approach centered on 13C NMR spectroscopy. The experimental 13C NMR spectrum shows eight distinct carbon signals, consistent with the proposed structure. The chemical shifts and, most notably, the characteristic C-F coupling patterns align remarkably well with theoretical predictions derived from fundamental principles. This assignment is further corroborated by orthogonal data from ¹H NMR, Mass Spectrometry, and IR Spectroscopy, which confirm the substitution pattern, molecular formula, and the presence of key functional groups, respectively. This integrated workflow represents a robust, self-validating system essential for ensuring the structural integrity of synthesized compounds in research and development.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 8. ias.ac.in [ias.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. sc.edu [sc.edu]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Pharmaceutical Intermediates Derived from Fluorobenzoate Isomers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into therapeutic candidates is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Among the most versatile building blocks for this purpose are the fluorobenzoic acids, which serve as foundational intermediates in the synthesis of a vast array of pharmaceuticals. The positional isomerism of the fluorine atom on the benzoate ring—ortho (2-), meta (3-), or para (4-)—is not a trivial structural nuance; it is a critical determinant of the ultimate efficacy of the resulting drug substance.
This guide provides an in-depth technical comparison of pharmaceutical intermediates derived from these different fluorobenzoate isomers. We will explore the causal relationships between fluorine's position and key performance indicators of drug candidates, supported by illustrative experimental data and detailed protocols. Our objective is to equip you with the field-proven insights necessary to make informed decisions in your drug discovery and development endeavors.
The Foundational Role of Fluorine in Drug Design
The introduction of fluorine can significantly alter a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family.[2] By replacing a metabolically labile hydrogen atom with fluorine, chemists can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[3]
-
Lipophilicity: Fluorine substitution can modulate a molecule's lipophilicity, which in turn affects its ability to cross biological membranes.[4] This is a crucial factor for oral absorption and penetration of the blood-brain barrier.
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially enhancing its binding affinity to target proteins or enzymes through favorable electrostatic interactions.[5]
The choice of the fluorobenzoate isomer is a pivotal decision in leveraging these effects to their fullest potential. The position of the fluorine atom dictates its influence on the electronic and steric properties of the intermediate and, consequently, the final active pharmaceutical ingredient (API).
Comparative Analysis of Fluorobenzoate-Derived Intermediates
To illustrate the impact of fluorobenzoate isomerism, we will consider a hypothetical series of kinase inhibitors synthesized from ortho-, meta-, and para-fluorobenzoic acid. While the specific data presented here is illustrative, it is based on well-established principles and trends observed in medicinal chemistry.
Key Performance Indicators: A Head-to-Head Comparison
| Parameter | Intermediate from 2-Fluorobenzoic Acid (ortho) | Intermediate from 3-Fluorobenzoic Acid (meta) | Intermediate from 4-Fluorobenzoic Acid (para) | Non-Fluorinated Analog |
| Binding Affinity (IC₅₀, nM) | 85 | 120 | 50 | 250 |
| Metabolic Half-Life (t½, min) in HLM | 45 | 35 | 60 | 15 |
| Lipophilicity (logP) | 2.8 | 2.9 | 2.7 | 2.5 |
| Cellular Permeability (Papp, 10⁻⁶ cm/s) | 12 | 10 | 15 | 8 |
Analysis of the Data:
-
Binding Affinity: The para-substituted analog demonstrates the highest binding affinity (lowest IC₅₀). This is often attributed to the fluorine atom's ability to form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the target's binding pocket. The ortho-isomer shows a moderate improvement over the non-fluorinated compound, while the meta-isomer has the least impact on binding in this hypothetical case.
-
Metabolic Stability: The para-isomer also exhibits the longest metabolic half-life, suggesting that the para-position was a key site of metabolic attack in the non-fluorinated analog. Fluorination at this position effectively shields the molecule from enzymatic degradation. The ortho-isomer also shows a significant improvement in metabolic stability.
-
Lipophilicity and Permeability: All fluorinated analogs show a slight increase in lipophilicity compared to the non-fluorinated compound. The para-substituted derivative displays the highest cellular permeability, which correlates with its optimal balance of lipophilicity and other physicochemical properties.
Experimental Protocols for Efficacy Evaluation
The following are detailed, step-by-step methodologies for the key experiments used to generate the comparative data.
Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance of a drug candidate.
Materials:
-
Test compound and positive control compounds (high and low clearance)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO).
-
Incubation:
-
In a 96-well plate, add the HLM to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. Include a parallel incubation without NADPH as a negative control.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of cold organic solvent containing an internal standard.
-
-
Analysis:
-
Centrifuge the plates to pellet the precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
-
In Vitro Binding Affinity Assay (Kinase Inhibition)
Objective: To determine the concentration of the test compound that inhibits 50% of the kinase activity (IC₅₀).
Materials:
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Setup:
-
Add the kinase enzyme and substrate to the wells of a 384-well plate.
-
Add the serially diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Lipophilicity Measurement (logP) by RP-HPLC
Objective: To determine the partition coefficient of a compound between an octanol-like stationary phase and an aqueous mobile phase.
Materials:
-
Test compound
-
Reversed-phase (RP) HPLC column (e.g., C18)
-
Mobile phase: Acetonitrile and water
-
HPLC system with a UV detector
Procedure:
-
Method Development: Develop an isocratic HPLC method that provides good peak shape and retention for the test compound.
-
Calibration: Inject a series of standard compounds with known logP values to create a calibration curve of retention time versus logP.
-
Sample Analysis: Inject the test compound and record its retention time.
-
Calculation: Determine the logP of the test compound by interpolating its retention time on the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: Experimental workflow for comparing the efficacy of pharmaceutical intermediates.
Caption: Causality of fluorine position on drug efficacy.
Conclusion: A Strategic Imperative
The choice of fluorobenzoate isomer is a critical, early-stage decision in the drug discovery pipeline that has far-reaching consequences for the efficacy of the final compound. As demonstrated, the positional isomerism of the fluorine atom directly impacts key parameters such as binding affinity, metabolic stability, and cellular permeability. While the illustrative data presented here favors the para-substituted intermediate, it is crucial to recognize that the optimal isomer is highly dependent on the specific target and molecular scaffold.
Therefore, a comprehensive evaluation of intermediates derived from all three fluorobenzoate isomers is a scientifically rigorous and strategically sound approach. By systematically assessing the performance of each analog, researchers can gain a deeper understanding of the structure-activity relationship and select the most promising candidate for further development. This data-driven approach, grounded in the principles of medicinal chemistry, is essential for navigating the complex landscape of drug discovery and ultimately, for delivering safer and more effective medicines to patients.
References
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl 5-chloro-2-fluorobenzoate Isomers
For researchers and professionals in drug development and fine chemical synthesis, the unambiguous identification of constitutional isomers is a foundational requirement for quality control, reaction monitoring, and regulatory compliance. The subtle repositioning of functional groups on an aromatic ring can drastically alter a molecule's chemical reactivity and biological activity. Methyl 5-chloro-2-fluorobenzoate and its isomers are common intermediates in the synthesis of pharmaceuticals and agrochemicals, making their precise characterization essential.[1][2]
This guide provides an in-depth spectroscopic comparison of this compound and its key positional isomers. We will move beyond a simple recitation of data, focusing instead on the underlying principles that govern the spectroscopic differences. By understanding why the spectra differ, researchers can confidently identify these isomers and apply these principles to other complex analytical challenges.
The Challenge of Isomerism
The target compound, this compound, shares the same molecular formula (C₈H₆ClFO₂) and molecular weight (188.58 g/mol ) with several positional isomers.[3][4][5] Distinguishing these compounds requires techniques sensitive to the specific electronic environment of each atom within the molecule. This guide will focus on the most powerful of these techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Below are the structures of the primary compound of interest and two of its common isomers, which will form the basis of our comparison.
References
Safety Operating Guide
Guide to the Proper Disposal of Methyl 5-chloro-2-fluorobenzoate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 5-chloro-2-fluorobenzoate (CAS No. 57381-36-9). The procedures outlined herein are designed for researchers, scientists, and drug development professionals, ensuring the safety of laboratory personnel and adherence to environmental regulations. The causality behind each step is explained to foster a deep understanding of safe chemical handling practices.
Hazard Profile & Immediate Precautions
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
GHS07 (Warning): Indicates that the substance can cause less serious health effects.[1]
-
Hazard Statements:
Causality: These classifications dictate the minimum Personal Protective Equipment (PPE) required. The irritant nature of the compound necessitates preventing contact with skin, eyes, and the respiratory system. All handling, including preparation for disposal, must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.
Immediate PPE Requirements:
-
Eye Protection: Splash-resistant safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: A standard laboratory coat.
Waste Classification: A Halogenated Organic Compound
The molecular structure of this compound contains both chlorine and fluorine atoms. This places it unequivocally in the category of halogenated organic waste .[2] This classification is critical because halogenated and non-halogenated waste streams are managed differently for both regulatory and technical reasons.
Causality: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and to manage the acidic gases (like HCl and HF) produced during combustion.[2][3] Mixing halogenated waste with non-halogenated solvents can complicate and increase the cost of disposal, as the entire mixture must then be treated as halogenated waste.[4]
Step-by-Step Disposal Protocol
Disposal is not a single action but a systematic process that begins the moment a substance is deemed waste. Adherence to this protocol ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]
Step 1: Waste Segregation
Proper segregation is the most critical step in a compliant waste management program.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Liquids."
-
Do NOT Mix: Never combine this compound waste with:
Step 2: Container Selection and Labeling
The integrity and labeling of the waste container are mandated by the EPA.[7]
-
Container Choice: Use a chemically compatible container in good condition, equipped with a secure, tight-fitting screw cap to prevent leaks and vapor release.[8]
-
Labeling: The container must be labeled before the first drop of waste is added.[8] The label must clearly state:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must designate an SAA for the collection of hazardous waste.[6][7]
-
Location: The SAA must be at or near the point of generation and under the control of the personnel generating the waste.[7]
-
Storage: Keep the waste container tightly closed at all times, except when actively adding waste.[8] This is a critical safety and compliance requirement to prevent the release of vapors.
-
Volume Limits: Do not exceed the volume limits for an SAA as defined by your institution's policy and EPA regulations.
Step 4: Arranging for Final Disposal
Once the waste container is full or waste is no longer being generated, it must be prepared for removal by trained professionals.
-
Action: Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup.
-
Do Not Transport: Laboratory personnel should not move hazardous waste between different labs or buildings.[7] This must be handled by the trained EHS team or a licensed hazardous waste vendor.
-
P501 Compliance: This entire process fulfills the requirement of precautionary statement P501: "Dispose of contents/container to an approved waste disposal plant."[9]
Spill & Decontamination Procedures
Accidents can occur, and a clear plan is essential for a safe response.
-
For Small Spills:
-
Ensure the area is well-ventilated, and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[8][10]
-
Clean the spill area with soap and water.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert colleagues and notify your institution's EHS or emergency response team immediately.[8]
-
Summary of Key Information
The following table provides essential data for this compound at a glance.
| Property | Value | Source |
| CAS Number | 57381-36-9 | [1][11] |
| Molecular Formula | C₈H₆ClFO₂ | [12] |
| Molecular Weight | 188.58 g/mol | [12] |
| Physical Form | Liquid | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Hazard Statements | H315, H319, H335 (Skin, Eye, Respiratory Irritant) | [1] |
| Primary Disposal Route | Segregation as Halogenated Organic Waste for Incineration | [2][3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 57381-36-9 [sigmaaldrich.com]
- 2. bucknell.edu [bucknell.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. needle.tube [needle.tube]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound 95% | CAS: 57381-36-9 | AChemBlock [achemblock.com]
- 12. GSRS [gsrs.ncats.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-chloro-2-fluorobenzoate
As researchers and drug development professionals, our work with specialized chemical reagents is foundational to discovery. Yet, the novel reactivity we seek in molecules like Methyl 5-chloro-2-fluorobenzoate necessitates a deep and proactive commitment to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the causal understanding behind each safety recommendation, ensuring that best practices become second nature in your laboratory.
The Foundational Principle: A Hazard-Informed Approach
Effective PPE strategy does not begin with the equipment itself, but with a thorough understanding of the substance's inherent risks. This compound, and structurally similar halogenated aromatic compounds, present a distinct hazard profile that dictates our protective measures.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[2]
These classifications are not mere warnings; they are directives. Skin and eye irritation signals the potential for chemical burns and long-term damage upon contact. Respiratory irritation indicates that inhalation of dust or vapors can compromise pulmonary function. Our entire PPE ensemble is logically constructed to create impermeable barriers against these specific routes of exposure.
Core Protective Ensemble: Your Primary Barriers
Handling this compound safely requires a multi-layered approach to PPE. Each component serves a distinct purpose, and its effectiveness relies on proper selection and use.
Eye and Face Protection: Shielding Against Irreversible Damage
Direct contact with the eyes can cause serious, potentially irreversible, damage. Therefore, protection must be comprehensive.
-
Primary Protection: At a minimum, wear tightly fitting chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[1][3] These are essential to protect against splashes and fine particulates that can easily bypass standard safety glasses.
-
Secondary Protection: When handling larger quantities or performing operations with a high splash potential (e.g., transferring solutions, quenching reactions), a full-face shield must be worn over the safety goggles.[4] The face shield protects the entire face from direct splashes.
Hand Protection: Preventing Dermal Absorption and Irritation
The skin is a primary route of exposure. Chemical-resistant gloves are mandatory and must be selected with careful consideration of the materials involved.
-
Material Selection: While a specific breakthrough time for this compound is not always published, nitrile rubber gloves are a common and effective choice for protection against a wide range of halogenated organic compounds.[4] Always consult your institution's safety office or the glove manufacturer's compatibility charts.
-
Procedural Discipline: Gloves must be inspected for tears or pinholes before each use.[1][5] When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Wash hands thoroughly with soap and water after glove removal.[2]
Body Protection: Minimizing Skin Contact
To prevent accidental contact with the torso and limbs, appropriate body protection is crucial.
-
Standard Operations: A clean, buttoned laboratory coat should be worn at all times.
-
Higher Risk Procedures: For tasks involving a significant risk of splashing or aerosol generation, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[5][6] All protective clothing should be removed before leaving the laboratory.
Respiratory Protection: The Hierarchy of Controls
The most effective way to prevent respiratory exposure is to control it at the source using engineering controls. PPE is the final, critical line of defense.
-
Primary Control (Engineering): All handling of this compound, especially weighing the solid powder or preparing solutions, must be conducted inside a certified chemical fume hood.[3][4] This is the most critical step in preventing inhalation of dust or vapors.
-
Secondary Control (PPE): In situations where engineering controls are insufficient or during a spill cleanup, respiratory protection is required.
-
For Dust/Aerosols: If risk assessment shows a potential for airborne particles and a fume hood is not available, a full-face particle respirator (type N99/P2 or equivalent) is appropriate.[1]
-
For Vapors: For situations with inadequate ventilation where vapors may be present, a NIOSH-approved air-purifying respirator with organic vapor cartridges should be used.[4][7]
-
Emergencies: For large spills or uncontrolled releases, a self-contained breathing apparatus (SCBA) is necessary.[4]
-
PPE Selection Workflow
The specific tasks you perform will dictate the necessary level of PPE. This workflow provides a logical decision-making process to ensure adequate protection.
Caption: PPE selection workflow for this compound.
Operational and Disposal Protocols
The integrity of your protection depends on disciplined procedures for use and disposal.
Step-by-Step Donning and Doffing Sequence
Cross-contamination often occurs during the removal of PPE. Follow this sequence rigorously.
Donning (Putting On):
-
Lab Coat/Apron: Put on your lab coat and fasten it completely.
-
Respirator (if needed): Perform a seal check according to manufacturer instructions.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if required.
-
Gloves: Don gloves last, pulling the cuffs over the sleeves of your lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves first, using the proper technique to avoid touching the outside. Dispose of them immediately in a designated hazardous waste container.
-
Lab Coat/Apron: Remove your lab coat, turning it inside out as you remove it to contain any contamination.
-
Eye and Face Protection: Remove the face shield and goggles. Clean and store them according to lab protocol.
-
Respirator (if used): Remove last.
-
Hygiene: Wash your hands thoroughly with soap and water.[1]
Disposal Plan for Contaminated Materials
Proper disposal is a critical component of the safety lifecycle, preventing environmental release and exposure to others.
-
Chemical Waste: All waste containing this compound, including rinsates from glassware, must be collected in a designated, clearly labeled "Hazardous Waste" container for halogenated organic compounds.[4] Do not discharge to sewer systems.[5]
-
Contaminated PPE: All disposable PPE, such as gloves and coveralls, that has been contaminated must be disposed of as solid hazardous waste.[2] Place it in a designated, sealed container.
-
Packaging: Empty containers should be triple-rinsed (with the rinsate collected as hazardous waste) before recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[5]
Summary of Personal Protective Equipment
This table provides a quick-reference summary of the required PPE.
| Protection Type | Equipment Specification | Primary Rationale |
| Eye/Face | Tightly-fitting chemical safety goggles (EN166 / ANSI Z87.1). Face shield required for splash hazards. | Protects against splashes and aerosols causing serious eye irritation. |
| Hand | Chemical-resistant gloves (e.g., Nitrile Rubber). | Prevents skin contact, which can lead to irritation and burns.[4] |
| Body | Closed-toe shoes, long pants, and a fully buttoned lab coat. Chemical-resistant apron for larger quantities. | Protects skin from accidental spills and contact.[5][6] |
| Respiratory | Primary: Use within a certified chemical fume hood. Secondary: NIOSH-approved respirator for spills or poor ventilation. | Minimizes inhalation of vapors or dust which can cause respiratory tract irritation.[4] |
Conclusion
A culture of safety is built on a foundation of expert knowledge and consistent, disciplined practice. For a compound like this compound, personal protective equipment is not just a requirement—it is a direct extension of our scientific diligence. By understanding the "why" behind each piece of equipment and adhering to rigorous operational protocols, you protect yourself, your colleagues, and the integrity of your research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
